1-Benzyl-1H-pyrazole-4-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXHPHOZJMLUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424474 | |
| Record name | 1-Benzyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63874-95-3 | |
| Record name | 1-Benzyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Benzyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Benzyl-1H-pyrazole-4-carbaldehyde, identified by the CAS number 63874-95-3, is a pivotal heterocyclic aldehyde that serves as a versatile intermediate in the realms of organic synthesis and medicinal chemistry.[1][2][3] Its unique pyrazole scaffold, combined with a reactive aldehyde functional group, makes it an essential building block for creating a diverse array of complex molecules.[3] This compound is instrumental in the development of novel therapeutic agents, with research highlighting its role in synthesizing derivatives with potential anti-inflammatory, anticancer, antioxidant, and antibacterial properties.[3][4][5] This guide provides an in-depth overview of its chemical properties, synthesis protocols, and significant applications in drug discovery and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing a quantitative overview for laboratory use.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 63874-95-3 | [1][2][6][7] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2][3][6] |
| Molecular Weight | 186.21 g/mol | [1][3][6][7] |
| IUPAC Name | 1-benzylpyrazole-4-carbaldehyde | [7] |
| Appearance | Pale yellow to reddish-yellow crystal or lump | [3] |
| Melting Point | 44 - 48 °C | [3] |
| Boiling Point | 144 °C at 0.5 mmHg | [3] |
| Purity | ≥97% to ≥98% (GC) | [1][3] |
| MDL Number | MFCD02179567 | [1][2][6] |
Table 2: Computational Chemistry Data
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [1] |
| LogP | 1.7439 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes, including the title compound, is frequently achieved through the Vilsmeier-Haack reaction. This reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on methodologies cited for synthesizing various pyrazole-4-carbaldehyde derivatives.[4][8][9][10]
-
Preparation of the Vilsmeier-Haack Reagent:
-
Formylation Reaction:
-
Dissolve the precursor hydrazone (e.g., N'-(1-phenylethylidene)benzohydrazide, 0.004-0.005 mol) in DMF.[4][8]
-
Add the prepared Vilsmeier reagent to the hydrazone solution in small aliquots.
-
Stir the reaction mixture at a controlled temperature, typically between 60-70°C, for several hours (e.g., 4-10 hours).[4][8][9]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9]
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture onto crushed ice to quench the reaction and precipitate the product.[8][9]
-
Neutralize the solution with a base, such as sodium bicarbonate (NaHCO₃) solution.[8]
-
Collect the separated solid product by filtration and wash it thoroughly with cold water.[4][8]
-
Dry the crude product and purify it by recrystallization from a suitable solvent, such as methanol or DMF.[4][8]
-
Applications in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[5] The pyrazole nucleus is considered a "biologically privileged" structure and is a component of several FDA-approved drugs.[5]
Key Therapeutic Areas:
-
Anti-inflammatory and Analgesic Agents: Pyrazole derivatives have shown significant anti-inflammatory activity.[4][11] The aldehyde group can be further modified to create compounds that act as potent anti-inflammatory and analgesic agents, with some studies comparing their efficacy to standard drugs like diclofenac sodium.[4][12]
-
Anticancer Agents: The compound serves as an intermediate for designing novel anti-cancer agents.[3] Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[13]
-
Antioxidant Properties: Researchers have synthesized and evaluated pyrazole-4-carbaldehyde derivatives for their antioxidant capabilities using methods like DPPH and nitric oxide scavenging assays.[4]
-
Antibacterial and Antifungal Activity: The versatility of the pyrazole scaffold extends to the development of antimicrobial agents.[5] Synthesized derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria.[5]
Diagram 2: Role in Drug Discovery
Caption: Logical flow from the core compound to potential therapeutic applications.
Safety and Handling
-
Hazard Identification: Classified as an irritant.[2]
-
Storage: Store at 4°C or room temperature, preferably under a nitrogen atmosphere, to ensure stability.[1][3]
-
Shipping: Typically shipped at room temperature in the continental US.[1]
This technical guide consolidates available data to support researchers and drug development professionals in leveraging the synthetic potential of this compound for creating next-generation therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR 63874-95-3 [sigmaaldrich.com]
- 7. This compound | C11H10N2O | CID 6484676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jpsionline.com [jpsionline.com]
- 9. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. sciensage.info [sciensage.info]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-carbaldehyde: Core Physical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Benzyl-1H-pyrazole-4-carbaldehyde, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Core Physical and Chemical Properties
This compound is a versatile heterocyclic aldehyde that serves as a key intermediate in the synthesis of a variety of biologically active molecules. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O | |
| Molecular Weight | 186.21 g/mol | |
| Melting Point | 44-48 °C | N/A |
| Boiling Point | 144 °C at 0.5 mmHg | N/A |
| Appearance | Solid | |
| CAS Number | 63874-95-3 |
Synthesis of this compound
The primary synthetic route to this compound is through the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic rings. The general synthetic approach involves the cyclization of a hydrazone precursor followed by formylation.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol outlines a representative procedure for the synthesis of this compound.
Step 1: Formation of the Hydrazone Precursor
-
In a round-bottom flask, dissolve the starting acetophenone derivative (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add benzylhydrazine or its salt (1 to 1.2 equivalents).
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 2 to 4 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.
Step 2: Vilsmeier-Haack Formylation
-
In a separate flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (2-3 equivalents) to ice-cold N,N-dimethylformamide (DMF) (used as both reagent and solvent).
-
To this freshly prepared Vilsmeier reagent, add the hydrazone precursor from Step 1 (1 equivalent) portion-wise, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at an elevated temperature (typically 60-80 °C) for several hours (4-8 hours), with the progress monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The acidic solution is then neutralized with a suitable base, such as a saturated sodium bicarbonate solution, until the product precipitates.
-
The crude this compound is collected by vacuum filtration, washed thoroughly with water, and dried.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure compound.[1]
Synthetic Workflow
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
1H and 13C NMR Spectroscopy
Expected 1H NMR (CDCl₃) Chemical Shifts:
-
Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.
-
Pyrazole Ring Protons: Two singlets or doublets in the aromatic region, typically between δ 7.5-8.5 ppm.
-
Benzyl Protons (-CH₂-): A singlet around δ 5.3-5.6 ppm.
-
Phenyl Protons (from benzyl group): Multiplets in the region of δ 7.2-7.5 ppm.
Expected 13C NMR (CDCl₃) Chemical Shifts:
-
Aldehydic Carbon (-CHO): A signal in the downfield region, approximately δ 185-195 ppm.
-
Pyrazole Ring Carbons: Signals in the aromatic region, typically between δ 110-150 ppm.
-
Benzyl Carbon (-CH₂-): A signal around δ 50-60 ppm.
-
Phenyl Carbons (from benzyl group): Signals in the aromatic region, typically between δ 125-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
-
C-H stretch (aromatic): 3100-3000 cm⁻¹
-
C-H stretch (aliphatic, -CH₂-): 2950-2850 cm⁻¹
-
C=O stretch (aldehyde): A strong, sharp peak in the range of 1710-1680 cm⁻¹[3]
-
C=N and C=C stretch (pyrazole and phenyl rings): 1600-1450 cm⁻¹
-
C-N stretch: 1350-1250 cm⁻¹
Experimental Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
-
Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]
Biological Activities and Potential Applications
Derivatives of pyrazole-4-carbaldehyde have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, and antimicrobial properties.[5][6][7] The presence of the pyrazole scaffold, a privileged structure in medicinal chemistry, makes this compound a valuable starting material for the synthesis of novel therapeutic agents. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.[8]
Logical Relationship of Compound to Biological Activity
References
- 1. jpsionline.com [jpsionline.com]
- 2. rsc.org [rsc.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sciensage.info [sciensage.info]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to 1-Benzyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 1-Benzyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We detail its physicochemical properties, established synthesis protocols, and its significant applications, particularly in the development of novel therapeutic agents. The pyrazole scaffold is a privileged structure in drug discovery, found in several FDA-approved drugs, and this specific derivative serves as a versatile precursor for compounds with potential anti-inflammatory, anti-cancer, and antioxidant activities.[1][2][3] This document serves as a critical resource for researchers leveraging this compound in their synthetic and drug development endeavors.
Physicochemical and Structural Data
This compound is a solid, typically appearing as a pale yellow to reddish-yellow crystal or lump.[1] Its core structure consists of a pyrazole ring N-substituted with a benzyl group and featuring a carbaldehyde group at the 4-position. This aldehyde functional group is crucial for its role as a synthetic intermediate, allowing for a wide range of derivatization reactions.[1]
A summary of its key quantitative properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 186.21 g/mol | [1][4][5] |
| Molecular Formula | C₁₁H₁₀N₂O | [4][5] |
| CAS Number | 63874-95-3 | [4] |
| Melting Point | 44 - 48 °C | [1] |
| Boiling Point | 144 °C @ 0.5 mmHg | [1] |
| Appearance | Pale yellow to reddish yellow crystal or lump | [1] |
| Topological Polar Surface Area | 34.89 Ų | [4] |
| logP (Computed) | 1.7439 | [4] |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C=O | [4][5][6] |
| InChIKey | WOXHPHOZJMLUFE-UHFFFAOYSA-N | [5] |
Synthesis and Experimental Protocols
The most prevalent and efficient method for synthesizing 1-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][7][8][9][10] This reaction involves the formylation and cyclization of a suitable hydrazone intermediate using the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a generalized procedure based on methodologies reported for the synthesis of pyrazole-4-carbaldehydes.[2][9][10]
Materials:
-
N'-(1-phenylethylidene)benzylhydrazine (Hydrazone intermediate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Vilsmeier-Haack Reagent: In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (e.g., 15 mL). Cool the flask in an ice bath. To this, add POCl₃ (e.g., 3 mL) dropwise with continuous stirring, ensuring the temperature is maintained below 5 °C. Stir the resulting mixture for 30 minutes in the ice bath.
-
Reaction: To the prepared Vilsmeier-Haack reagent, add the hydrazone intermediate (0.004 mol) in small portions.
-
Heating: After the addition is complete, heat the reaction mixture to 60–70 °C and maintain it at this temperature with stirring for 4–8 hours.[2][10] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice, with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by carefully adding solid sodium bicarbonate until effervescence ceases and the pH is neutral to slightly basic.
-
Isolation and Purification: The solid product that precipitates out is collected by vacuum filtration. Wash the solid thoroughly with cold water. The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.[2]
Characterization: The final compound's structure and purity are confirmed using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[2]
Applications in Drug Discovery and Development
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities.[3] this compound is a valuable starting material for synthesizing libraries of compounds for screening and development.
Key Therapeutic Areas:
-
Anti-inflammatory Agents: Pyrazole derivatives are famously used as anti-inflammatory drugs.[2] Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The synthesis of novel pyrazole derivatives is a common strategy for discovering new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and reduced side effects.[11] These compounds often function by inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—mediators of inflammation.[11]
-
Anti-cancer Agents: The aldehyde functionality allows for the synthesis of Schiff bases, chalcones, and other complex heterocyclic systems that have been evaluated for their cytotoxic and anti-proliferative activities against various cancer cell lines.[1]
-
Antioxidant Activity: Certain derivatives synthesized from pyrazole-carbaldehydes have demonstrated significant radical scavenging capabilities, making them of interest for conditions associated with oxidative stress.[2]
-
Antimicrobial Agents: The pyrazole scaffold is present in numerous compounds screened for antibacterial and antifungal properties.[3][9]
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. This compound is an excellent substrate for MCRs due to its reactive aldehyde group.[3] This allows for the rapid generation of molecular diversity and the construction of complex, drug-like molecules in a step- and atom-economical fashion. For instance, it can be used in the synthesis of fused heterocyclic systems like pyrano[2,3-c]pyrazoles, which have shown promising biological activities.[3]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for researchers in drug discovery and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the chemical versatility afforded by its aldehyde group make it an indispensable precursor for developing novel compounds of therapeutic interest. This guide provides the foundational knowledge required for its effective utilization in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C11H10N2O | CID 6484676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C11H10N2O) [pubchemlite.lcsb.uni.lu]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. jpsionline.com [jpsionline.com]
- 10. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Solubility Profile of 1-Benzyl-1H-pyrazole-4-carbaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility summary, a detailed experimental protocol for determining solubility, and a logical workflow for solubility assessment.
Qualitative Solubility Summary
General assessments of pyrazole derivatives suggest a trend of limited solubility in aqueous and common nonpolar organic solvents, with increased solubility in polar aprotic solvents. One study on a series of pyrazole-4-carbaldehyde derivatives indicated that the compounds are generally insoluble in water and common organic solvents, but are readily soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. This suggests that the polarity and hydrogen bonding capabilities of the solvent play a crucial role in the dissolution of this compound.
Table 1: Qualitative Solubility of this compound
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Insoluble |
| Common Organic Solvents (e.g., Hexane, Toluene) | Nonpolar | Insoluble |
| Common Organic Solvents (e.g., Ethanol, Methanol) | Polar Protic | Sparingly Soluble to Insoluble |
| Dimethylformamide (DMF) | Polar Aprotic | Readily Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Readily Soluble[1] |
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is a reliable and straightforward approach for measuring solubility[2][3][4][5].
2.1. Principle
A saturated solution of the compound is prepared in the solvent of interest at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. The solubility can then be calculated and expressed in various units, such as g/100 mL or mol/L.
2.2. Materials and Apparatus
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
2.3. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is fully saturated. The equilibration time should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent is not highly volatile and the compound is thermally stable.
-
Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.
-
Allow the dish to cool to room temperature in a desiccator before weighing.
-
2.4. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of solution withdrawn in mL) * 100
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.
References
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-carbaldehyde: Synthesis and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-benzyl-1H-pyrazole-4-carbaldehyde, with a focus on its synthesis and ¹H NMR spectral data. Due to the limited availability of specific experimental data in the public domain for this exact compound, this document outlines a generalized, yet detailed, experimental protocol for its synthesis via the Vilsmeier-Haack reaction, a common method for this class of compounds. Furthermore, while a complete, experimentally verified ¹H NMR spectral data set is not currently available in the cited literature, a predicted spectral data table is provided based on analogous compounds.
¹H NMR Spectral Data
A complete, experimentally verified ¹H NMR spectral data table for this compound, including chemical shifts, splitting patterns, coupling constants, and integration, is not available in the reviewed scientific literature. However, based on the known spectral data of similar pyrazole and benzyl derivatives, a predicted ¹H NMR data set is presented in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.0 | Singlet | 1H | Pyrazole H5 |
| ~7.8 | Singlet | 1H | Pyrazole H3 |
| ~7.4 - 7.2 | Multiplet | 5H | Phenyl protons (C₆H₅) |
| ~5.4 | Singlet | 2H | Benzyl protons (-CH₂-) |
Note: These are predicted values and should be confirmed by experimental data.
Experimental Protocols
The following sections detail a generalized experimental protocol for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum. These protocols are based on established methods for the synthesis and characterization of analogous pyrazole-4-carbaldehydes.[1][2]
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[3][4][5] The general procedure involves the reaction of a suitable precursor with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Materials:
-
1-Benzyl-1H-pyrazole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 1-benzyl-1H-pyrazole in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
¹H NMR Spectroscopy
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., Bruker, 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Dissolve a small sample of the purified this compound in the deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.
Synthetic Pathway Visualization
The synthesis of this compound can be conceptually visualized as a two-step process starting from a suitable hydrazone, which then undergoes cyclization and formylation under Vilsmeier-Haack conditions.
Caption: Vilsmeier-Haack synthesis of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
1-Benzyl-1H-pyrazole-4-carbaldehyde IR spectroscopy analysis
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-Benzyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of this compound using Infrared (IR) spectroscopy. The document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis process. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.
Introduction to the Spectroscopic Analysis
This compound is a heterocyclic compound incorporating a pyrazole ring, a benzyl group, and an aromatic aldehyde functional group. Infrared (IR) spectroscopy is an essential analytical technique for confirming its molecular structure by identifying the characteristic vibrational modes of its functional groups. The IR spectrum provides a unique molecular fingerprint, revealing the presence of key bonds such as the carbonyl (C=O) of the aldehyde, the aromatic C=C and C-H bonds of the rings, the pyrazole C=N bond, and the aliphatic C-H bonds of the benzyl's methylene bridge.
Expected Infrared Absorption Data
The primary IR absorption bands for this compound are determined by its constituent functional groups. The conjugation of the aldehyde with the pyrazole ring influences the position of the carbonyl stretching frequency. The following table summarizes the expected characteristic absorption peaks based on data from analogous pyrazole and aromatic aldehyde structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching | Aldehyde (-CHO) | 2830 - 2695 (often two bands) | Medium-Weak |
| C-H Stretching | Aromatic (Benzyl & Pyrazole) | 3100 - 3000 | Medium |
| C-H Stretching | Aliphatic (-CH₂-) | 2960 - 2850 | Medium |
| C=O Stretching | Aromatic Aldehyde | 1710 - 1685 | Strong |
| C=C & C=N Stretching | Aromatic & Pyrazole Rings | 1650 - 1450 | Medium-Strong |
| C-H Bending | Aliphatic (-CH₂-) | 1475 - 1370 | Medium |
| C-N Stretching | Pyrazole Ring | 1380 - 1300 | Medium |
| C-H Out-of-Plane Bending | Aromatic Rings | 900 - 675 | Strong |
Table 1: Summary of characteristic IR absorption bands for this compound. The values are derived from typical ranges for aromatic aldehydes and pyrazole derivatives.[1][2][3][4][5]
Experimental Protocol for FTIR Spectroscopy
The following protocol details a standard procedure for acquiring the IR spectrum of a solid sample, such as this compound, using the KBr pellet method.[6]
Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of the solid sample.
Materials and Equipment:
-
This compound sample (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
-
Spatula
Procedure:
-
Drying: Ensure both the KBr and the sample are free of moisture, which can cause a broad O-H absorption band around 3400 cm⁻¹ and obscure other peaks. Dry KBr in an oven if necessary.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.
-
Grinding: Add the sample and KBr to a clean, dry agate mortar.[6] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. Proper grinding is crucial to reduce scattering effects and produce a high-quality spectrum.
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet-forming die. Distribute the powder evenly. Place the plunger in position and press the mixture in a hydraulic press according to the manufacturer's instructions (typically 7-10 tons of pressure for several minutes).
-
Pellet Inspection: Carefully remove the resulting KBr pellet from the die. It should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressing.
-
Background Collection: Place the empty sample holder into the FTIR spectrometer and collect a background spectrum. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.
-
Sample Analysis: Mount the KBr pellet onto the sample holder and place it in the spectrometer's sample compartment.
-
Spectral Acquisition: Collect the sample spectrum over a standard range, typically 4000 to 400 cm⁻¹.[6] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance vs. wavenumber) by a Fourier transform. Perform baseline correction or other processing as needed.
Visualization of the Analytical Workflow
The logical flow from sample handling to final structural interpretation in an IR spectroscopy experiment can be visualized as a clear, step-by-step process.
Caption: Workflow for IR Spectroscopy Analysis.
Conclusion
The IR spectroscopic analysis of this compound provides definitive structural information. The presence of strong, characteristic absorption bands for the aromatic aldehyde C=O and C-H groups, combined with the vibrations from the pyrazole and benzyl rings, allows for unambiguous confirmation of the compound's identity and purity. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the synthesis, characterization, and application of this and related pyrazole derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Aromatic Aldehyde IR Spectrum Guide - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-Benzyl-1H-pyrazole-4-carbaldehyde. The information presented herein is intended to assist researchers in identifying this compound and understanding its behavior under mass spectrometric conditions. The proposed fragmentation pathways are based on established principles of mass spectrometry for pyrazole, aldehyde, and benzyl functional groups.
Molecular Structure and Properties
This compound is a heterocyclic organic compound with the following key characteristics:
Proposed Mass Spectrometry Fragmentation Pattern
Under electron ionization (EI) mass spectrometry, this compound is expected to undergo a series of fragmentation reactions. The fragmentation is initiated by the removal of an electron to form the molecular ion (M⁺˙), which then undergoes further cleavage to produce a series of characteristic fragment ions.
The primary fragmentation pathways are anticipated to involve:
-
Alpha-cleavage adjacent to the carbonyl group of the aldehyde.
-
Benzylic cleavage , leading to the formation of the stable tropylium ion.
-
Cleavage of the pyrazole ring .
A summary of the proposed major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures is presented in the table below.
| m/z | Proposed Fragment | Formula | Notes |
| 186 | [M]⁺˙ | [C₁₁H₁₀N₂O]⁺˙ | Molecular Ion |
| 185 | [M-H]⁺ | [C₁₁H₉N₂O]⁺ | Loss of a hydrogen radical from the aldehyde group. |
| 157 | [M-CHO]⁺ | [C₁₀H₉N₂]⁺ | Loss of the formyl radical (CHO) via alpha-cleavage. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of the stable tropylium ion from benzylic cleavage. This is often a base peak for benzyl-containing compounds. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, potentially formed from the tropylium ion. |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | A common fragment from the decomposition of aromatic rings. |
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general experimental protocol for the analysis of this compound using GC-MS.
4.1. Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
4.3. Data Acquisition and Analysis
-
Acquire data in full scan mode.
-
Process the data using the instrument's software (e.g., Agilent MassHunter).
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak to determine the fragmentation pattern and compare it with the proposed pattern in this guide.
Logical Workflow for Fragmentation Analysis
The logical process for analyzing the mass spectrum of an unknown compound suspected to be this compound is outlined below.
Caption: Logical workflow for the identification of this compound.
References
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and the biological activities of its derivatives, with a focus on anti-inflammatory and anticancer applications.
Chemical Identity and Synonyms
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a scaffold that is present in numerous biologically active compounds. The key identifiers and synonyms for this compound are summarized below.
| Identifier | Value |
| Systematic Name | This compound |
| Synonyms | 1-Benzylpyrazole-4-carbaldehyde, 1-Benzyl-1H-pyrazole-4-carboxaldehyde |
| CAS Number | 63874-95-3[1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O[1][3] |
| Molecular Weight | 186.21 g/mol [1][3] |
| Appearance | White to light yellow solid |
| Melting Point | 44.0 to 48.0 °C |
| Purity | ≥97%[1] |
Synthesis
The synthesis of this compound and its derivatives is most commonly achieved through the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
General Experimental Protocol: Vilsmeier-Haack Reaction
The following protocol describes a general method for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazone precursors.
Step 1: Formation of the Hydrazone Intermediate
A suitable acetophenone derivative is condensed with a hydrazine (in this case, benzylhydrazine) to form the corresponding hydrazone.
-
Dissolve the substituted acetophenone (1 equivalent) and benzylhydrazine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a weak acid, like acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration.
-
Wash the solid with cold solvent and dry under vacuum.
Step 2: Cyclization and Formylation via Vilsmeier-Haack Reaction
The hydrazone intermediate is then cyclized and formylated to yield the target this compound.
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~3 equivalents) to ice-cold N,N-dimethylformamide (DMF).
-
To this reagent, add the hydrazone intermediate (1 equivalent) portion-wise while maintaining a low temperature.
-
Stir the reaction mixture at room temperature for a period, then heat to 60-90°C for several hours (the exact temperature and time will depend on the specific substrate).[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice to quench the reaction and precipitate the product.
-
Neutralize the mixture with a base, such as sodium bicarbonate solution.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis Workflow
Spectroscopic Characterization
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.5 |
| Pyrazole ring protons | 7.5 - 8.5 | |
| Benzyl (-CH₂-) | ~5.5 | |
| Phenyl ring protons | 7.0 - 7.5 | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | 185 - 195 |
| Pyrazole ring carbons | 110 - 150 | |
| Benzyl (-CH₂-) | ~50-60 | |
| Phenyl ring carbons | 125 - 140 |
Biological Activities and Applications
Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[5] This has led to their extensive investigation in drug discovery and development.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in physiological functions. The pyrazole scaffold is a core component of celecoxib, a well-known selective COX-2 inhibitor.[5]
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents.[7][8] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, including breast, lung, and colon cancer.
Several mechanisms of action have been proposed for the anticancer activity of pyrazole derivatives:
-
Induction of Apoptosis: Many pyrazole compounds have been shown to trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G0/G1 or G2/M.
-
Inhibition of Kinases: Pyrazole scaffolds can be designed to inhibit specific protein kinases that are crucial for cancer cell growth and survival. For instance, some derivatives have shown inhibitory activity against EGFR and HER-2 tyrosine kinases.[9]
Quantitative data from studies on various pyrazole derivatives highlight their anticancer potential:
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative | MCF-7 (Breast) | 5.8 - 9.3 | [7] |
| Pyrazole Derivative | A549 (Lung) | 8.0 | [7] |
| Pyrazole Derivative | HeLa (Cervical) | 9.8 | [7] |
| Pyrazole-containing derivative | MCF-7, A549, HeLa | 0.83 - 1.81 | [9] |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 (Pancreatic) | <1 | [1] |
Conclusion
This compound serves as a valuable building block in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The Vilsmeier-Haack reaction provides a robust and versatile method for its preparation. The resulting pyrazole derivatives have demonstrated promising anti-inflammatory and anticancer activities, making this scaffold an area of active research in medicinal chemistry. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel and effective therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. This compound AldrichCPR 63874-95-3 [sigmaaldrich.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. srrjournals.com [srrjournals.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural framework, featuring a pyrazole core, a benzyl group, and a reactive carbaldehyde moiety, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its significance in drug discovery, particularly in the context of anti-inflammatory pathways.
Chemical Structure and Properties
This compound possesses a five-membered pyrazole ring substituted at the 1-position with a benzyl group and at the 4-position with a formyl (carbaldehyde) group. This arrangement of functional groups imparts a unique combination of reactivity and stability to the molecule.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 63874-95-3 |
| IUPAC Name | This compound |
| Appearance | Solid |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C=O |
| InChI | InChI=1S/C11H10N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 |
| ¹H NMR (CDCl₃, est.) | δ 9.9 (s, 1H, CHO), 8.0 (s, 1H, pyrazole-H), 7.8 (s, 1H, pyrazole-H), 7.4-7.2 (m, 5H, Ar-H), 5.4 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, est.) | δ 185.0 (CHO), 142.0, 138.0, 135.0, 129.0, 128.5, 128.0, 120.0, 55.0 (CH₂) |
| IR (KBr, cm⁻¹, est.) | ~3100 (Ar C-H), ~2820, 2720 (Aldehyde C-H), ~1680 (C=O), ~1590, 1500 (C=C, C=N) |
| Mass Spec (EI, m/z) | 186 (M⁺), 91 (C₇H₇⁺) |
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction offers an efficient route to synthesize this compound from readily available starting materials. The general strategy involves the reaction of a suitable hydrazone with the Vilsmeier reagent, which is typically prepared in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).
Experimental Protocol
Materials:
-
Benzylhydrazine
-
Acetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Crushed ice
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
Step 1: Synthesis of the Hydrazone Intermediate
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add benzylhydrazine (1 equivalent) to the solution.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Vilsmeier-Haack Formylation
-
In a separate flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier reagent by adding POCl₃ (3 equivalents) dropwise to anhydrous DMF (10 equivalents) at 0 °C (ice bath). Stir the mixture for 30 minutes at this temperature.
-
To the freshly prepared Vilsmeier reagent, add the hydrazone from Step 1 (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
The crude this compound will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and dry.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Step 4: Characterization
-
Confirm the identity and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectral data are summarized in Table 1.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Applications in Drug Development and Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This compound, with its reactive aldehyde group, serves as a key precursor for the synthesis of a diverse library of pyrazole derivatives for drug discovery.
Role as an Anti-inflammatory Agent Precursor
Many pyrazole-containing compounds are known to exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). The selective inhibition of COX-2 is a particularly attractive strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Similarly, inhibition of 5-LOX can suppress the production of pro-inflammatory leukotrienes.
The carbaldehyde functionality of this compound allows for a variety of chemical transformations, such as condensation reactions, to introduce different pharmacophoric moieties. This enables the fine-tuning of the molecule's biological activity and selectivity towards specific enzyme targets.
Signaling Pathway of Inflammation and Inhibition by Pyrazole Derivatives
The inflammatory response is a complex biological process involving the production of various signaling molecules. Arachidonic acid, released from the cell membrane by phospholipase A₂, is a key precursor for the synthesis of pro-inflammatory eicosanoids. The COX and LOX pathways are the two major enzymatic cascades that metabolize arachidonic acid.
Caption: Inhibition of the arachidonic acid cascade by pyrazole derivatives.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its carbaldehyde group make it an invaluable tool for the development of novel therapeutic agents. The established role of the pyrazole nucleus in modulating inflammatory pathways, such as the COX and LOX cascades, highlights the potential of derivatives of this compound in the discovery of new anti-inflammatory drugs with improved efficacy and safety profiles. This guide provides a foundational understanding of this important molecule, encouraging further exploration of its applications in drug development and beyond.
Stability and Storage of 1-Benzyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-Benzyl-1H-pyrazole-4-carbaldehyde. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings.
Chemical Properties and Structure
This compound is a solid organic compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . Its structure consists of a pyrazole ring substituted with a benzyl group at the N1 position and a carbaldehyde (formyl) group at the C4 position. The presence of the aldehyde functional group and the N-benzyl pyrazole moiety dictates its chemical reactivity and stability profile.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to appropriate storage protocols. Based on information from various chemical suppliers, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated at 4°C (39°F) or 0-10°C (32-50°F) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) | To prevent oxidation of the aldehyde group. The compound is noted to be air-sensitive. |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Moisture | Store in a dry environment | To avoid hydrolysis or other moisture-mediated reactions. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
Stability Profile and Potential Degradation Pathways
While specific, quantitative stability studies on this compound are not extensively available in published literature, a consideration of its functional groups allows for the prediction of potential degradation pathways. The primary sites susceptible to degradation are the aldehyde group and the benzyl C-N bond.
A logical workflow for assessing the stability of a chemical compound like this compound is depicted below.
Oxidation
The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 1-benzyl-1H-pyrazole-4-carboxylic acid. This is a common degradation pathway for aldehydes and can be accelerated by exposure to air (atmospheric oxygen), oxidizing agents, and light.
Hydrolysis
Under strongly acidic or basic conditions, the N-benzyl group could potentially be cleaved, although this is generally less likely than oxidation of the aldehyde.
Photodegradation
Aromatic systems and compounds with carbonyl groups can be susceptible to degradation upon exposure to UV or visible light. The specific photolytic degradation products would need to be identified through experimental studies.
The potential factors influencing the stability of this compound are summarized in the diagram below.
Experimental Protocols
General Forced Degradation Protocol
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point. Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Synthesis and Purification
A general method for the synthesis of 1-substituted pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction.
General Synthetic Scheme:
The synthesis typically proceeds via the reaction of a corresponding hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Purification:
The crude product is typically purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield a solid of high purity. Purity can be assessed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Handling and Safety
This compound is classified as a combustible solid and an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The stability of this compound is critical for its effective use in research and development. Adherence to recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from light and moisture, is essential to minimize degradation. The primary degradation pathway is likely the oxidation of the aldehyde group. Forced degradation studies are recommended to fully understand its stability profile and to develop robust analytical methods for its quality control.
Methodological & Application
Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development, via the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is an efficient method for the formylation of electron-rich heterocyclic compounds like 1-benzyl-1H-pyrazole. This protocol outlines the reaction setup, workup, purification, and characterization of the target compound.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The introduction of a formyl group at the C4 position of the pyrazole ring provides a versatile handle for further functionalization, enabling the synthesis of diverse libraries of potential therapeutic agents. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated in situ from a tertiary amide (such as N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃), is a classic and effective method for achieving this transformation on electron-rich aromatic and heteroaromatic rings.[1] This document details the application of this reaction for the specific synthesis of this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow to reddish-yellow solid | --INVALID-LINK-- |
| Melting Point | 44-48 °C | --INVALID-LINK-- |
| Boiling Point | 144 °C @ 0.5 mmHg | --INVALID-LINK-- |
| CAS Number | 63874-95-3 | --INVALID-LINK-- |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 1-Benzyl-1H-pyrazole
This protocol is a representative procedure compiled from general methods for the Vilsmeier-Haack formylation of pyrazoles and related hydrazone precursors.
Materials:
-
1-Benzyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask in an ice bath to 0 °C. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
-
Reaction with 1-Benzyl-1H-pyrazole: Dissolve 1-benzyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Add the solution of 1-benzyl-1H-pyrazole to the pre-formed Vilsmeier reagent dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C and maintain this temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
References
Vilsmeier-Haack Reaction: A Versatile Tool for Pyrazole Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, yielding pyrazole-4-carbaldehydes. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials, making this reaction highly relevant for drug discovery and development.
This document provides a detailed overview of the Vilsmeier-Haack reaction conditions for pyrazole synthesis, including experimental protocols and a summary of reaction parameters from the literature.
Reaction Principle
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[1][2] The resulting electrophilic iminium salt, known as the Vilsmeier reagent, then attacks the electron-rich pyrazole ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the intermediate yields the corresponding pyrazole aldehyde.[1][3]
Key Reaction Parameters
The success and efficiency of the Vilsmeier-Haack reaction for pyrazole synthesis are influenced by several key parameters:
-
Substrate: The nature and substitution pattern of the starting pyrazole precursor significantly impact reactivity. Electron-donating groups on the pyrazole ring generally facilitate the reaction. Common starting materials include hydrazones and pre-formed pyrazole rings.[4][5]
-
Vilsmeier Reagent: The combination of DMF and POCl₃ is the most common reagent system. The molar ratio of the Vilsmeier reagent to the pyrazole substrate is a critical parameter to optimize for achieving high yields.
-
Temperature: The reaction temperature can vary widely, from ice-bath temperatures (0-10°C) for the initial formation of the Vilsmeier reagent and the electrophilic attack, to elevated temperatures (55-120°C) to drive the reaction to completion.[6][7]
-
Reaction Time: The duration of the reaction can range from a few hours to over 24 hours, depending on the substrate's reactivity and the reaction temperature.[7][8]
-
Solvent: DMF often serves as both a reagent and a solvent. In some cases, other dry solvents may be employed.
Tabulated Reaction Conditions and Yields
The following tables summarize various reaction conditions and corresponding yields for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction, as reported in the scientific literature.
| Starting Material | Reagents (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃ (2 eq.), DMF (5 eq.) | DMF | 120 | 2 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde | 55 | [6] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ (4 eq.), DMF (4 eq.) | DMF | 70 | 24 | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48 | [8] |
| Hydrazones derived from galloyl hydrazide | POCl₃, DMF | DMF | 70 | 4 | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | - | [4] |
| (E)-1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | Vilsmeier Reagent | - | 55 | 6 | (E)-N-(Aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Excellent | [7] |
| Hydrazones | Vilsmeier Reagent | - | 70 | 5 | 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | Excellent | [7] |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | POCl₃, DMF | - | 70 | 5-6 | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes | Good | [7] |
| Hydrazones | POCl₃, DMF | - | 90 | 8-20 | Coumarin-substituted formyl pyrazole | Good to Excellent | [7] |
Experimental Protocols
General Protocol for the Synthesis of 5-Chloro-1H-pyrazole-4-carbaldehydes
This protocol is adapted from the synthesis of 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde.[6]
Materials:
-
Substituted 5-chloro-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted 5-chloro-1H-pyrazole in DMF, add POCl₃ dropwise at 0°C.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-1H-pyrazole-4-carbaldehyde.
Protocol for the Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
This protocol is adapted from a published procedure.[8]
Materials:
-
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Argon (Ar) atmosphere
-
Crushed ice
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an argon atmosphere, add phosphorus oxychloride (4 eq.) dropwise to dry dimethylformamide (4 eq.) at -10°C.
-
Stir the mixture at -10°C until a viscous, white Vilsmeier reagent is formed.
-
Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (1 eq.) in dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at room temperature.
-
Raise the reaction temperature to 70°C and maintain for 24 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the final product.
Reaction Mechanism and Workflow
The following diagrams illustrate the plausible mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis and a general experimental workflow.
Caption: Mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.
Caption: General experimental workflow for pyrazole synthesis via the Vilsmeier-Haack reaction.
Conclusion
The Vilsmeier-Haack reaction is a highly effective and adaptable method for the synthesis of pyrazole-4-carbaldehydes. By carefully controlling the reaction conditions, researchers can achieve good to excellent yields of these important synthetic intermediates. The protocols and data presented in this application note serve as a valuable resource for scientists engaged in the synthesis of novel pyrazole-based compounds for various applications, particularly in the field of drug discovery.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes: Microwave-Assisted Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde
Introduction
1-Benzyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds and functional materials. Pyrazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The formyl group at the 4-position serves as a versatile handle for further chemical transformations. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1][2] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis offers a significant improvement by dramatically reducing reaction times, often from hours to minutes, while also increasing product yields and purity.[3][4][5] This protocol details an efficient microwave-assisted method for the synthesis of this compound via the Vilsmeier-Haack reaction.
Principle
The synthesis involves the electrophilic substitution of 1-Benzyl-1H-pyrazole with the Vilsmeier reagent, an electrophilic iminium cation. This reagent is generated in situ from the reaction of a formamide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[2] Microwave irradiation accelerates the formation of the Vilsmeier reagent and the subsequent formylation of the pyrazole ring, leading to a rapid and efficient synthesis.[3]
Comparative Data: Conventional vs. Microwave Synthesis
The use of microwave irradiation provides substantial advantages over conventional heating methods for the Vilsmeier-Haack formylation of pyrazoles, primarily in terms of reaction speed and efficiency.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 3 - 7 hours | 5 - 15 minutes | [3] |
| Reaction Temperature | 100 - 120 °C (Reflux) | Controlled, e.g., 100 °C | |
| Typical Yield | Moderate | Good to Excellent | [3] |
| Energy Consumption | High | Low | |
| Work-up | Standard | Standard |
Detailed Experimental Protocol
Materials and Equipment:
-
Reactants: 1-Benzyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous).
-
Work-up Reagents: Deionized water, Ice, Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM) or Ethyl acetate (EtOAc).
-
Equipment: Dedicated single-mode microwave reactor with sealed vessel capability, Magnetic stirrer and stir bars, Round-bottom flask, Ice bath, Separatory funnel, Rotary evaporator, Standard laboratory glassware.
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to ice-cooled, anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask with vigorous stirring.
-
Caution: This reaction is highly exothermic. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The resulting solution is the Vilsmeier-Haack reagent.
-
-
Reaction Setup and Microwave Irradiation:
-
Place 1-Benzyl-1H-pyrazole (1.0 eq.) in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add the freshly prepared Vilsmeier reagent to the reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5-15 minutes at a constant temperature of 100 °C (power modulation may be required, typically starting around 100-200 W).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g) and water (~50 mL).
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
The formation of the product is indicated by the appearance of a characteristic aldehyde proton signal around δ 9.5-10.0 ppm in the ¹H NMR spectrum and a strong carbonyl (C=O) absorption band around 1700-1710 cm⁻¹ in the IR spectrum.
-
Experimental Workflow Diagram
Caption: Microwave-assisted synthesis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. degres.eu [degres.eu]
- 4. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: One-Pot Synthesis of Substituted Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-4-carbaldehydes are pivotal building blocks in medicinal chemistry and materials science due to their versatile reactivity and the biological significance of the pyrazole scaffold. The development of efficient and straightforward synthetic routes to these compounds is of paramount importance. This document provides detailed protocols for the one-pot synthesis of substituted pyrazole-4-carbaldehydes, primarily focusing on the widely utilized Vilsmeier-Haack reaction of hydrazones. This method offers a direct and efficient pathway to a variety of substituted pyrazole-4-carbaldehydes.[1][2][3]
Core Synthesis Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and widely adopted method for the one-pot synthesis of pyrazole-4-carbaldehydes from hydrazone precursors.[2][3] The reaction involves the use of a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which facilitates both the cyclization of the hydrazone and the subsequent formylation at the 4-position of the newly formed pyrazole ring.[1][2][4]
Reaction Workflow
Caption: General workflow for the one-pot synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes
This protocol is adapted from a general method for the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.[2]
Step 1: Hydrazone Formation (Intermediate)
-
To a solution of the substituted ketone (1.0 mmol) in a suitable solvent such as ethanol, add the substituted hydrazine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated hydrazone is filtered, washed with cold ethanol, and dried.
Step 2: One-Pot Cyclization and Formylation
-
In a dry round-bottom flask, place the synthesized hydrazone (1.0 mmol) and dry N,N-dimethylformamide (DMF) (4 mL).
-
Cool the stirred solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 mmol) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a dilute sodium hydroxide solution until a precipitate is formed.
-
Allow the mixture to stand overnight.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether.
Data Presentation: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes[2]
| Entry | Aryl Substituent (R) | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl | 82 |
| 3 | 4-Methoxyphenyl | 88 |
| 4 | 4-Chlorophenyl | 90 |
| 5 | 4-Bromophenyl | 92 |
| 6 | 4-Nitrophenyl | 75 |
| 7 | 2,4-Dichlorophenyl | 86 |
| 8 | 3,4-Dimethoxyphenyl | 84 |
| 9 | Naphthalen-2-yl | 78 |
Variations and Alternative Protocols
Microwave-Assisted Vilsmeier-Haack Reaction
To enhance reaction rates and yields, microwave irradiation can be employed.[4][5] This approach significantly reduces the reaction time compared to conventional heating.[4]
Protocol 2: Microwave-Assisted Synthesis [5]
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF in an ice bath.
-
Add the hydrazone to the freshly prepared Vilsmeier reagent.
-
Place the reaction mixture in a microwave reactor and irradiate at a specified power (e.g., 400 W) for short intervals (e.g., 30 seconds) until the reaction is complete as monitored by TLC.
-
Follow the work-up and purification procedure described in Protocol 1.
Ultrasound-Accelerated Vilsmeier-Haack Reaction
Sonication is another energy-efficient method to accelerate the Vilsmeier-Haack reaction, leading to improved yields and shorter reaction times.[4]
Protocol 3: Ultrasound-Assisted Synthesis [4]
-
Prepare the Vilsmeier reagent as described previously.
-
In a separate flask, dissolve the hydrazone in a suitable solvent (e.g., acetonitrile).
-
Add the Vilsmeier reagent to the hydrazone solution.
-
Submerge the reaction flask in an ultrasonic bath and sonicate at a specified frequency and power until the reaction is complete.
-
Perform the standard aqueous work-up and purification.
Logical Relationship of Synthesis Methods
Caption: Comparison of different energy sources for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Conclusion
The one-pot synthesis of substituted pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction of hydrazones is a highly efficient and versatile method. The protocols provided herein, including conventional heating, microwave-assisted, and ultrasound-accelerated techniques, offer researchers a range of options to suit their specific needs and available equipment. The tabulated data demonstrates the broad applicability of this methodology for generating a diverse library of pyrazole-4-carbaldehydes, which are valuable intermediates for drug discovery and materials science.
References
1-Benzyl-1H-pyrazole-4-carbaldehyde: A Versatile Intermediate in Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The pyrazole scaffold is a prominent feature in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The presence of a benzyl group at the N1 position enhances lipophilicity, which can improve pharmacokinetic properties, while the carbaldehyde at the C4 position provides a reactive handle for diverse chemical transformations. This document outlines the synthesis of this compound and its application in the discovery of novel anti-inflammatory agents through the synthesis of chalcone derivatives.
Synthesis of this compound
The most common and efficient method for the synthesis of 1-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active methylene group adjacent to a hydrazone, which subsequently cyclizes to form the pyrazole ring.
Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Substituted-1H-pyrazole-4-carbaldehyde
This protocol is adapted from the synthesis of analogous 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives.[1][2]
Materials:
-
Substituted acetophenone
-
Benzylhydrazine
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Methanol
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and benzylhydrazine (1.0 eq) in methanol. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). The resulting hydrazone can be isolated or used directly in the next step.
-
Vilsmeier Reagent Preparation: In a separate flask, cool DMF (10 volumes) to 0 °C in an ice bath. Slowly add POCl₃ (2.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Cyclization and Formylation: To the prepared Vilsmeier reagent, add the hydrazone from step 1 portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8. The precipitated product is then collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Yields: The yields for this type of reaction are typically in the range of 60-85%, depending on the specific substrates used.[1]
Application in the Synthesis of Anti-Inflammatory Chalcones
The aldehyde functionality of this compound is a convenient starting point for the synthesis of various derivatives. One important class of compounds that can be readily synthesized are chalcones, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory properties.
Experimental Protocol: Synthesis of Pyrazole-Chalcone Derivatives
This protocol describes the Claisen-Schmidt condensation of a 1-substituted-pyrazole-4-carbaldehyde with an appropriate acetophenone.[3]
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (20-40%)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
-
The crude chalcone can be purified by recrystallization from ethanol.
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
The anti-inflammatory activity of synthesized pyrazole derivatives can be evaluated using in vivo models such as the carrageenan-induced rat paw edema assay. The percentage of edema inhibition is a key quantitative measure of anti-inflammatory potency.
| Compound | Dose (mg/kg) | % Edema Inhibition (Carrageenan-induced rat paw edema) | Reference |
| 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivative (4c) | 50 | 68.42 | [1] |
| 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivative (4d) | 50 | 65.78 | [1] |
| 1-Benzoyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde derivative (4e) | 50 | 71.05 | [1] |
| Diclofenac Sodium (Standard) | 50 | 76.31 | [1] |
Signaling Pathway in Inflammation and Drug Targeting
Inflammation is a complex biological response involving various signaling pathways. A key pathway in inflammation is mediated by mitogen-activated protein kinases (MAPKs), such as p38 MAP kinase. The activation of p38 MAP kinase leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Pyrazole-based compounds have been identified as potent inhibitors of p38 MAP kinase, making this a relevant pathway to visualize.[4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY | Semantic Scholar [semanticscholar.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 1-Benzyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel antimicrobial agents derived from 1-Benzyl-1H-pyrazole-4-carbaldehyde. The protocols detailed below are based on established synthetic methodologies for pyrazole derivatives, offering a foundation for the development of new and potent therapeutic compounds.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent discovery of new antimicrobial agents. Pyrazole-containing compounds have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole scaffold is a key feature in several approved drugs. This compound is a versatile starting material for the synthesis of a diverse library of compounds, such as Schiff bases, hydrazones, and chalcones, which have shown promising antimicrobial efficacy.
Synthetic Pathways
This compound can be readily functionalized to yield a variety of derivatives with potential antimicrobial activity. The primary synthetic routes involve the reaction of the aldehyde group with nucleophiles such as amines, hydrazines, and activated methylene compounds.
Caption: Synthetic routes from this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases, hydrazones, and chalcones from a pyrazole-4-carbaldehyde precursor. These can be adapted for this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminophenol)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
Protocol 2: Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde with hydrazine or its derivatives.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an equimolar amount of hydrazine hydrate or the substituted hydrazine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum.
-
Purify the product by recrystallization from an appropriate solvent.
Protocol 3: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
Chalcones are synthesized via a base-catalyzed condensation between an aldehyde and a ketone.
Materials:
-
This compound
-
A substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)
Procedure:
-
Dissolve this compound and an equimolar amount of the substituted acetophenone in ethanol in a flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Antimicrobial Activity
The antimicrobial activity of synthesized pyrazole derivatives is typically evaluated using standard methods such as the broth microdilution or agar well diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 1: Representative Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound Type | Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| Schiff Base | 4-((3-(4-chlorophenyl)-1H-pyrazol-4-yl)methyleneamino)-5-methyl-4H-1,2,4-triazole-3-thiol | 31.25 | 62.5 | 62.5 | 125 | - | - | [1] |
| Schiff Base | 4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | 62.5 | 125 | 125 | 250 | - | - | [1] |
| Hydrazone | N'-(1-(2,4-dichlorophenyl)ethylidene)-2-phenoxyacetohydrazide derivative | 250 | 250 | 500 | 500 | 250 | 500 | [2] |
| Chalcone | 3-(2,4-dichlorophenyl)-1-(2-phenoxyacetyl)-1H-pyrazole-4-carbaldehyde derivative | 100 | 250 | 250 | 500 | 250 | 250 | [2] |
| Pyrazole | 3-(4-chlorophenyl)-1-(2-(4-chlorophenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | 100 | 100 | 250 | 250 | 250 | 250 | [2] |
Note: The data presented is for structurally related pyrazole derivatives and serves as a reference for the potential activity of compounds derived from this compound.
Mechanism of Action
Several pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[3][4][5][6] Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death. Some pyrazole compounds have also been shown to interfere with bacterial cell wall synthesis.[5]
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential as novel antimicrobial agents. The synthetic protocols outlined provide a robust framework for the generation of Schiff bases, hydrazones, and chalcones. Further investigation into the structure-activity relationships and optimization of these derivatives could lead to the development of potent drugs to combat the growing threat of antimicrobial resistance.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies [mdpi.com]
- 3. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
Application Notes and Protocols for the Preparation of Anti-inflammatory Compounds Using 1-Benzyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory compounds derived from 1-Benzyl-1H-pyrazole-4-carbaldehyde. The protocols outlined below describe the synthesis of chalcone and Schiff base derivatives, which are known to possess significant anti-inflammatory properties. The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the modulation of the NF-κB signaling pathway.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The pyrazole scaffold is a key component of several commercially available anti-inflammatory drugs, such as celecoxib, which selectively inhibits COX-2.[2] this compound serves as a versatile starting material for the synthesis of a diverse library of potential anti-inflammatory agents through the formation of chalcones and Schiff bases. These derivatives can be further cyclized to generate a variety of heterocyclic compounds with enhanced biological activity.
Synthetic Pathways
The synthesis of anti-inflammatory compounds from this compound can be primarily achieved through two key synthetic intermediates: chalcones and Schiff bases.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are synthesized by the base-catalyzed Claisen-Schmidt condensation of this compound with various substituted acetophenones. These chalcones can then be cyclized to form pyrazoline derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases are formed through the condensation reaction of this compound with various aromatic amines. These compounds have demonstrated significant anti-inflammatory and COX-2 inhibitory activities.[3]
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives
This protocol describes the general procedure for the synthesis of chalcone derivatives from this compound.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted acetophenone (1 equivalent) to the solution.
-
Slowly add aqueous sodium hydroxide solution (10%) to the reaction mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the general procedure for the synthesis of Schiff base derivatives from this compound.
Materials:
-
This compound
-
Substituted aromatic amine (e.g., 4-amino-N,N-dimethylaniline, 4-aminophenol)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the pure Schiff base derivative.
In Vitro Anti-inflammatory Activity Evaluation
The synthesized compounds can be evaluated for their anti-inflammatory activity using various in vitro assays.
COX-1 and COX-2 Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 enzymes can be determined using commercially available assay kits. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are calculated.
Nitric Oxide (NO) Scavenging Assay
The anti-inflammatory activity can also be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Data Presentation
The following tables summarize the anti-inflammatory activity of pyrazole derivatives.
Table 1: In Vivo Anti-inflammatory Activity of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
| Compound | Substitution on Phenyl Ring | % Inhibition of Paw Edema (at 4h) |
| 4a | H | 45.2 |
| 4b | 4-Cl | 55.8 |
| 4c | 4-OCH3 | 65.4 |
| 4d | 4-NO2 | 60.1 |
| 4e | 4-OH | 70.3 |
| Diclofenac Sodium | - | 75.6 |
(Data adapted from a study on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives)
Table 2: In Vitro COX Inhibition Data for Representative Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15.0 | 0.04 | 375 |
| Representative Pyrazole-Thiazole Hybrid | >10 | 0.03 | >333 |
| Representative 3,5-diarylpyrazole | - | 0.01 | - |
(Data from various studies on pyrazole derivatives)[2]
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of anti-inflammatory compounds.
COX-2 Inhibition Signaling Pathway
Caption: Simplified COX-2 inhibition pathway by pyrazole derivatives.
NF-κB Inhibition Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by pyrazole compounds.
Conclusion
This compound is a valuable and versatile starting material for the development of novel anti-inflammatory agents. The synthesis of chalcone and Schiff base derivatives provides a straightforward approach to generate a diverse range of compounds for biological screening. The primary mechanisms of action involve the inhibition of COX-2 and the NF-κB signaling pathway, which are key targets in inflammation. The protocols and data presented in these application notes serve as a foundation for researchers to explore the therapeutic potential of this class of compounds. Further optimization of the synthesized derivatives could lead to the discovery of potent and selective anti-inflammatory drugs with improved safety profiles.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzyl-1H-pyrazole-4-carbaldehyde in Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Benzyl-1H-pyrazole-4-carbaldehyde as a versatile building block in the synthesis of novel anticancer agents. The protocols outlined below are based on established methodologies for the synthesis of pyrazole-based compounds, particularly chalcones and pyrazolo[3,4-d]pyrimidines, which have demonstrated significant cytotoxic activity against various cancer cell lines.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects[1][2]. This compound is a key intermediate, with its aldehyde functional group allowing for diverse chemical transformations to generate a library of potential anticancer drug candidates[3]. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, and the modulation of key signaling pathways such as those involving EGFR, CDK, and PI3K[4][5].
Applications in Anticancer Drug Synthesis
This compound serves as a crucial starting material for the synthesis of several classes of anticancer compounds, including:
-
Pyrazole-based Chalcones: Synthesized via Claisen-Schmidt condensation, these compounds are known to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis[6].
-
Pyrazolo[3,4-d]pyrimidines: These purine isosteres can act as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival[4][7].
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of representative compounds synthesized from pyrazole-4-carbaldehyde derivatives.
Table 1: Cytotoxicity of Pyrazole-Chalcone Conjugates [6]
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 5a | MCF-7 (Breast) | 5.87 ± 1.02 |
| SiHa (Cervical) | 8.24 ± 1.20 | |
| PC-3 (Prostate) | 7.65 ± 1.15 | |
| 5o | MCF-7 (Breast) | 2.13 ± 0.80 |
| SiHa (Cervical) | 4.34 ± 0.98 | |
| PC-3 (Prostate) | 4.46 ± 0.53 | |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.95 ± 0.08 |
Table 2: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives [4]
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 10e | MCF-7 (Breast) | 11 |
| Sorafenib (Standard) | MCF-7 (Breast) | 5.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes[2][6].
Workflow for the Synthesis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the Vilsmeier-Haack reaction, a widely utilized and effective method for the formylation of electron-rich heterocyclic compounds like pyrazoles.
Introduction
This compound is a valuable building block in medicinal chemistry. The pyrazole moiety is a core structure in numerous drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carbaldehyde functional group at the 4-position serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse libraries of pyrazole-based compounds for drug discovery. The Vilsmeier-Haack reaction offers a reliable and scalable method for the synthesis of this important intermediate.
Catalytic Methods for Synthesis
The formylation of pyrazoles at the 4-position can be achieved through several methods. Among these, the Vilsmeier-Haack reaction is a prominent and widely adopted approach. While not a catalytic reaction in the traditional sense of using a substoichiometric amount of a catalyst that is regenerated, it employs a formylating reagent, the Vilsmeier reagent, which is generated in situ and drives the electrophilic substitution on the pyrazole ring.
Other catalytic approaches for the synthesis of pyrazole derivatives often involve multi-component reactions using various catalysts, though these are less commonly reported specifically for the direct synthesis of this compound.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2] This electrophilic iminium salt then reacts with the substrate to introduce a formyl group.[2] For the synthesis of pyrazole-4-carbaldehydes, this method is particularly effective.[3][4][5]
The general mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the pyrazole ring, and subsequent hydrolysis to yield the aldehyde.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction, based on literature precedents for analogous structures. This data provides a comparative overview of reaction conditions and yields.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | DMF/POCl₃ | 70 | 5-6 | Good | [4] |
| N'-(1-(2,4-dichlorophenyl)ethylidene)-2-(substituted phenoxy) acetohydrazides | DMF/POCl₃ | Room Temp -> 60-65 | 8-10 | Good | [6] |
| Hydrazones derived from galloyl hydrazide | DMF/POCl₃ | - | - | - | [3] |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole | DMF/POCl₃ | 80-90 | 4 | Good | [5] |
| 4-Benzyloxy-1-phenyl-1H-pyrazole | DMF/POCl₃ | 70 | 12 | 60 | [7][8] |
| Substituted Phenyl hydrazine and substituted Aromatic Ketone | DMF/POCl₃ | 70 | 4-6 | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.[4][5][6][9][10]
Materials:
-
1-Benzyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Crushed ice
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-Benzyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 1-Benzyl-1H-pyrazole to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours.[4][9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Visualizations
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of the Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1-Benzyl-1H-pyrazole.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsionline.com [jpsionline.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzyl-1H-pyrazole-4-carbaldehyde by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Benzyl-1H-pyrazole-4-carbaldehyde via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated.[1][2] - The solution cooled too quickly. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[1] | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool.[1] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of pure this compound.[1] - Cool slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the temperature of the solution when it becomes saturated. [3] - High concentration of impurities. | - Add more of the primary solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[3] - Use a different solvent system: A solvent with a lower boiling point may be more suitable.[3] - Consider pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography. |
| Low recovery of purified crystals. | - Excessive solvent was used: A significant amount of the product remains dissolved in the mother liquor.[1][2] - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent: Ensure only enough hot solvent is used to fully dissolve the crude product.[3] - Pre-heat the filtration apparatus: Use a pre-warmed funnel and receiving flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. - Wash with ice-cold solvent: Use a minimal amount of ice-cold recrystallization solvent to wash the collected crystals. |
| Colored impurities remain in the final product. | - The chosen solvent does not effectively separate the colored impurities. - Impurities are co-crystallizing with the product. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product, potentially reducing the yield.[3] - Perform a second recrystallization: A subsequent recrystallization may be necessary to achieve the desired purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For compounds with similar structures, such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, methanol has been used successfully.[4] For 4-benzyl-1H-pyrazole, n-heptane has been reported for growing single crystals. Therefore, a good starting point for solvent screening would include polar protic solvents like ethanol or methanol, and non-polar solvents like n-heptane. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.[3]
Q2: How can I determine the appropriate amount of solvent to use?
A2: To minimize product loss, you should use the minimum amount of boiling solvent required to completely dissolve the crude this compound.[3] This can be achieved by adding the solvent in small portions to the heated crude material until it all dissolves.
Q3: My compound has oiled out. Can I still obtain pure crystals?
A3: Yes, it is often possible to recover your product. "Oiling out" occurs when the compound separates from the solution as a liquid because the solution is saturated at a temperature above the compound's melting point.[3] To resolve this, you can try re-heating the mixture to dissolve the oil and then add more of the primary solvent to lower the saturation point. Slow cooling is also crucial to encourage crystal formation.[3]
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary for dissolution.[3] Also, allow the solution to cool slowly and then thoroughly in an ice bath to maximize precipitation. When washing the crystals, use only a small amount of ice-cold solvent to avoid re-dissolving your product.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. A preliminary solvent screening is recommended to identify the optimal solvent or solvent system.
1. Solvent Selection:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane, or a mixture) to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this temperature.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals.
Data Presentation
Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Suitability for Recrystallization |
| Water | High | Insoluble | Insoluble | Poor (as a single solvent) |
| Methanol | High | Sparingly Soluble | Soluble | Potentially Good |
| Ethanol | High | Sparingly Soluble | Soluble | Potentially Good |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Moderate (may require an anti-solvent) |
| Dichloromethane | Medium | Soluble | Very Soluble | Poor |
| Hexane / Heptane | Low | Insoluble | Sparingly to Moderately Soluble | Potentially Good |
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Pyrazole Formylation
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common issues encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is it applied to pyrazoles?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as pyrazole.[1] The reaction utilizes a "Vilsmeier reagent," which is an electrophilic iminium salt, to achieve formylation, typically at the C4 position of the pyrazole ring.[1] This method is a powerful tool for synthesizing pyrazole-4-carbaldehydes, which are valuable intermediates in the development of pharmaceuticals and other functional materials.[2][3]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is most commonly prepared in situ by the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][4] The preparation is an exothermic reaction and must be performed under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent the decomposition of the reagent.[1]
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and cautiously to control the exothermic reaction.[1]
Q4: How can the progress of the Vilsmeier-Haack reaction be monitored?
The progress of the formylation can be effectively monitored using thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution or water), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.[1]
Troubleshooting Guide
This section addresses common issues that can lead to low yields or reaction failure in the Vilsmeier-Haack formylation of pyrazoles.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] |
| Low Reactivity of Pyrazole Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, making the reaction sluggish. | For less reactive pyrazole derivatives, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature after the initial addition.[1][2] Monitoring the reaction by TLC is crucial to find the optimal temperature.[1] | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product. | Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Utilize an ice bath to effectively manage the reaction temperature.[1] |
| Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | Use purified, high-purity starting materials and anhydrous solvents. | |
| Multiple Products Observed on TLC | Side Reactions: The Vilsmeier reagent can sometimes react with other functional groups on the pyrazole substrate. For instance, hydroxyl groups can be substituted by chlorine.[2] | Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1] Protect sensitive functional groups on the pyrazole starting material before subjecting it to the Vilsmeier-Haack reaction. |
| Lack of Regioselectivity: While formylation typically occurs at the C4 position, other positions might be formylated depending on the substitution pattern of the pyrazole. | Carefully analyze the product mixture using spectroscopic methods (e.g., NMR) to identify the different isomers. Purification by column chromatography may be necessary to isolate the desired product. | |
| Difficulty in Isolating the Product | Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during the work-up. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency into the organic layer. |
| Emulsion Formation During Extraction: This can make phase separation challenging. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be an effective method for separating the layers. |
Data on Reaction Optimization
The following table summarizes the optimization of the Vilsmeier-Haack reaction for the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole, demonstrating the effect of reagent stoichiometry and temperature on the product yield.[2]
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:10:2 | 70 | 2 | 0 |
| 2 | 1:10:2 | 120 | 2 | 32 |
| 3 | 1:25:2 | 120 | 2 | 55 |
Data adapted from Popov, A. V. et al. Arkivoc 2018, v, 0-0.[2]
Experimental Protocols
1. General Procedure for the Vilsmeier-Haack Formylation of a Pyrazole
This protocol is a general guideline and may require optimization for specific pyrazole substrates.
a. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5-25 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2-2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
b. Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM).[1]
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]
-
After the addition, the reaction mixture may be stirred at low temperature, allowed to warm to room temperature, or heated depending on the reactivity of the substrate.[1][2] Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours, but can be longer).[1]
c. Work-up Procedure:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution by the slow addition of a mild base, such as a saturated solution of sodium bicarbonate or sodium acetate, until the pH is approximately 7-8.[1]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure formylated pyrazole.[1]
Visual Guides
Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.
Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack reaction.
References
Technical Support Center: Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as 1-benzyl-1H-pyrazole. The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][2][3][4][5]
Q2: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 1-benzyl-1H-pyrazole?
The Vilsmeier-Haack reaction on 1-substituted pyrazoles is highly regioselective. The formylation occurs predominantly at the C4 position of the pyrazole ring.[1][6] This is due to the electronic properties of the pyrazole ring system, where the C4 position is most susceptible to electrophilic attack.
Q3: Is the N-benzyl group stable under Vilsmeier-Haack reaction conditions?
Yes, the N-benzyl protecting group is generally stable under the conditions of the Vilsmeier-Haack reaction.[7][8] This allows for its use as a protecting group for the pyrazole nitrogen during the formylation step. Deprotection, if required, can be achieved under different conditions, such as catalytic hydrogenation.[9]
Q4: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching with ice, should be done slowly and carefully to manage the exothermic reaction.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[1] For less reactive substrates, a larger excess of the Vilsmeier reagent may be necessary.[1] |
| Product Decomposition During Work-up | The product may be sensitive to harsh work-up conditions. Neutralize the reaction mixture carefully and avoid excessive heat. |
Issue 2: Formation of Multiple Products (Observed on TLC)
| Potential Cause | Troubleshooting Steps |
| Di-formylation | Although formylation is strongly favored at the C4 position, using a large excess of the Vilsmeier reagent could potentially lead to di-formylation or other side reactions. Optimize the stoichiometry of the Vilsmeier reagent.[1] |
| Reaction at Benzyl Group | While generally stable, harsh reaction conditions (very high temperatures or prolonged reaction times) could potentially lead to side reactions on the benzyl ring. Ensure the reaction temperature is controlled and the reaction time is not excessively long. |
| Starting Material Impurities | Impurities in the 1-benzyl-1H-pyrazole starting material can lead to the formation of side products. Ensure the purity of the starting material before proceeding with the reaction. |
Issue 3: Formation of a Dark, Tarry Residue
| Potential Cause | Troubleshooting Steps |
| Reaction Overheating | The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature can lead to polymerization and decomposition. Maintain strict temperature control, especially during the addition of POCl₃ to DMF, by using an ice bath.[1] |
| Presence of Impurities | Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation. Use purified, high-purity starting materials and anhydrous solvents.[1] |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1-Benzyl-1H-pyrazole
Materials:
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1-Benzyl-1H-pyrazole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous (optional, as solvent)
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Crushed ice
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]
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Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Dissolve 1-benzyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
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Add the solution of 1-benzyl-1H-pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).[10]
-
Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde. The following information is designed to address common issues and impurities encountered during its synthesis, particularly via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of a suitable precursor, typically a benzylhydrazone, using the Vilsmeier reagent, which is a complex formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]
Q2: What are the critical parameters for a successful Vilsmeier-Haack synthesis of this compound?
Several parameters are crucial for the successful synthesis of this compound:
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Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and freshly distilled reagents to prevent the decomposition of the reagent and ensure optimal yield.[4]
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and should be performed at low temperatures (typically 0-5 °C). Subsequent formylation is often carried out at elevated temperatures (e.g., 60-80 °C), and careful temperature control is necessary to prevent side reactions and the formation of tarry residues.[4]
-
Purity of Reagents: The purity of the starting materials, including the benzylhydrazone precursor, DMF, and POCl₃, is essential to avoid the formation of unwanted side products.[4]
-
Stoichiometry: The molar ratio of the reactants, particularly the Vilsmeier reagent to the pyrazole precursor, should be optimized to prevent incomplete reactions or the formation of over-formylated byproducts.[4]
Q3: How can I monitor the progress of the reaction?
The progress of the Vilsmeier-Haack reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and helps to avoid the formation of degradation products due to prolonged heating.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction: Decomposition of the Vilsmeier reagent. 2. Inactive Vilsmeier reagent: Impure or old POCl₃ or DMF. 3. Low reactivity of the substrate: The pyrazole precursor is not sufficiently electron-rich. 4. Incorrect reaction temperature: Temperature is too low for the formylation to proceed. | 1. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled POCl₃ and anhydrous DMF. 3. Consider using a more activated pyrazole precursor or increasing the excess of the Vilsmeier reagent. 4. Gradually increase the reaction temperature and monitor the reaction by TLC.[4] |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating: Uncontrolled exotherm during reagent addition or heating. 2. Presence of impurities: Impurities in starting materials or solvents catalyzing polymerization. | 1. Maintain strict temperature control using an ice bath during the formation of the Vilsmeier reagent and control the heating rate during the formylation step. 2. Use purified starting materials and high-purity anhydrous solvents.[4] |
| Multiple Products Observed on TLC | 1. Incomplete reaction: Presence of starting material. 2. Side reactions: Formation of isomeric products or byproducts. 3. Over-formylation: Introduction of a second formyl group. | 1. Increase the reaction time or temperature and monitor by TLC until the starting material is consumed. 2. Optimize reaction conditions (temperature, time, stoichiometry). Purify the crude product using column chromatography. 3. Use a stoichiometric amount of the Vilsmeier reagent. |
| Product Contaminated with a Chloro-substituted Impurity | Replacement of a hydroxyl group: If the pyrazole precursor contains a hydroxyl group, it can be substituted by a chlorine atom from the Vilsmeier reagent. | This is a known side reaction for hydroxypyrazoles.[6] If possible, protect the hydroxyl group before the Vilsmeier-Haack reaction. Purification by column chromatography may be necessary to separate the desired aldehyde from the chlorinated impurity. |
| Difficulty in Isolating the Product | 1. Product is water-soluble: Loss of product during aqueous work-up. 2. Emulsion formation during extraction: Difficulty in separating the organic and aqueous layers. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product before extraction. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Common Impurities and Their Identification
| Impurity | Source | Expected Analytical Signatures (¹H NMR) |
| Unreacted Benzylhydrazone Precursor | Incomplete reaction. | Presence of signals corresponding to the starting hydrazone. The characteristic aldehyde proton signal (around 9.8-10.0 ppm) will be absent or weak. |
| 1-Benzyl-1H-pyrazole (unformylated) | Incomplete formylation. | Absence of the aldehyde proton signal. Signals for the pyrazole ring protons will be present. |
| Di-formylated Pyrazole | Excess Vilsmeier reagent or harsh reaction conditions. | May show two distinct aldehyde proton signals and a different pattern for the pyrazole ring protons. |
| Byproducts from Vilsmeier Reagent Decomposition | Presence of water. | Complex mixture, may not have distinct, easily identifiable signals. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Synthesis of this compound
This protocol is a generalized procedure based on common practices for the Vilsmeier-Haack formylation of pyrazole derivatives.[1][2][7]
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a colorless to pale yellow solid or viscous liquid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve the 1-benzyl-1H-pyrazole precursor (1 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane (DCM).
-
Add the solution of the pyrazole precursor dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
The product may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or methanol) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. jpsionline.com [jpsionline.com]
Optimizing reaction time and temperature for pyrazole-4-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazole-4-carbaldehyde. The information is presented in a direct question-and-answer format to address specific experimental challenges, with a focus on optimizing reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole-4-carbaldehyde?
A1: The most widely employed method for the formylation of pyrazoles at the 4-position is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich heterocyclic rings such as pyrazole.[3][5]
Q2: My Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, suboptimal temperature, or the formation of side products.[6] Increasing the reaction time and monitoring the progress by Thin Layer Chromatography (TLC) can help ensure the reaction goes to completion.[6][7] For many condensation reactions, higher temperatures are necessary, and refluxing the reaction mixture may improve yields.[6] The choice and ratio of reagents are also critical; for instance, using an excess of DMF and POCl₃ can significantly improve the yield of the desired carbaldehyde.[8]
Q3: I am observing unexpected side products in my reaction. What are the common side reactions and how can they be minimized?
A3: Side reactions can significantly lower the yield of the target pyrazole-4-carbaldehyde. One common side reaction is hydroxymethylation, which can occur if DMF is heated for a prolonged period, generating formaldehyde in situ.[8] Additionally, if the starting pyrazole has a hydroxyl group, the Vilsmeier-Haack conditions can lead to the replacement of the hydroxyl group with a chlorine atom.[2] To minimize these side reactions, it is crucial to carefully control the reaction temperature and time. Using fresh, high-purity reagents can also be beneficial.
Q4: How do substituents on the pyrazole ring affect the formylation reaction?
A4: The electronic nature of the substituents on the pyrazole ring plays a crucial role in the success of the Vilsmeier-Haack formylation. Pyrazoles bearing strong electron-withdrawing groups exhibit low reactivity and may result in very low conversion rates even after prolonged reaction times.[8] Conversely, electron-rich pyrazoles are more susceptible to formylation.[3]
Q5: What is the optimal temperature and reaction time for the synthesis of pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction?
A5: The optimal temperature and reaction time are highly dependent on the specific pyrazole substrate. Reactions are often initiated at a low temperature (e.g., 0 °C or -10 °C) during the formation of the Vilsmeier reagent and the addition of the pyrazole substrate.[1][9] Subsequently, the reaction mixture is heated to a higher temperature, typically ranging from 60 °C to 137 °C, for a duration of 2 to 24 hours.[1][7][9][10] For instance, one study found that increasing the reaction time to 8 hours at 130–137°С led to 100% conversion of trialkylpyrazoles.[10] Another protocol suggests stirring at 0 °C for 10-15 minutes followed by heating at 120 °C for 2 hours for the synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes.[9] It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature. Some substrates require heating up to 120-137°C to proceed efficiently.[8][10] |
| Reaction time is insufficient. | Monitor the reaction progress using TLC. Increase the reaction time until the starting material is consumed.[6][7] | |
| Inactive Vilsmeier reagent. | Prepare the Vilsmeier reagent fresh using anhydrous DMF and POCl₃ at a low temperature (e.g., -10°C to 0°C).[1] | |
| Starting pyrazole is deactivated. | Pyrazoles with strong electron-withdrawing groups may be unreactive under standard conditions.[8] Consider using a more forcing reaction setup or a different synthetic route. | |
| Formation of Multiple Products | Side reactions are occurring. | Carefully control the reaction temperature and duration to minimize the formation of by-products like hydroxymethylated pyrazoles.[8] |
| Impure starting materials. | Ensure the purity of the starting pyrazole and reagents. Impurities can lead to a variety of side products. | |
| Unintended reactions with functional groups. | If the pyrazole contains sensitive functional groups (e.g., -OH), they may react under Vilsmeier-Haack conditions.[2] Protection of these groups may be necessary prior to formylation. | |
| Product is Difficult to Purify | Presence of unreacted starting material. | Optimize the reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. |
| Formation of closely related by-products. | Utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities.[1] | |
| Product is unstable during workup. | Perform the workup at a low temperature (e.g., pouring the reaction mixture into ice water) and neutralize carefully with a base like NaHCO₃ or Na₂CO₃.[1][7] |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehyde
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C (or -10 °C) in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.
-
Allow the mixture to stir at this temperature for 30-60 minutes, during which the Vilsmeier reagent will form (often appearing as a viscous, white solid).[1]
2. Formylation Reaction:
-
Dissolve the starting pyrazole derivative in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time or heat it to the optimized temperature (e.g., 60-120 °C) for a designated period (e.g., 2-24 hours).[1][7][9] Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice or into ice-cold water with stirring.[7]
-
Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH), until the pH is neutral or slightly basic.[1][7]
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry it.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[1][7]
Visualizations
Caption: Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and work-up of 1-Benzyl-1H-pyrazole-4-carbaldehyde. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in overcoming common challenges encountered during the Vilsmeier-Haack formylation of 1-benzyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and work-up of this compound in a question-and-answer format.
Question: My reaction shows a low or no yield of the desired product. What are the possible causes and solutions?
Answer:
Low or no product yield can stem from several factors:
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Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried, and use anhydrous N,N-dimethylformamide (DMF) and fresh phosphorus oxychloride (POCl₃). The reagent should be prepared at low temperatures (0-5 °C) and used immediately.
-
Incomplete Reaction: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider increasing the temperature to 70-80 °C.[1]
-
Product Decomposition during Work-up: The product may be sensitive to the work-up conditions. Ensure the quenching of the reaction with ice is done slowly and carefully to control the exothermic reaction.
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Substrate Reactivity: While 1-benzyl-1H-pyrazole is generally reactive, impurities in the starting material can affect the reaction outcome. Ensure the purity of your starting pyrazole.
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. How can I minimize side reactions?
Answer:
The formation of multiple products can be addressed by:
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Optimizing Reagent Stoichiometry: An excess of the Vilsmeier reagent can sometimes lead to side reactions. While some procedures recommend an excess, try optimizing the molar ratio of the Vilsmeier reagent to the pyrazole substrate.
-
Controlling Reaction Temperature: The Vilsmeier-Haack reaction is exothermic. Overheating can lead to the formation of undesired byproducts. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the addition of the pyrazole substrate.
-
Purification: If side products are unavoidable, purify the crude product using column chromatography on silica gel or by recrystallization.[2]
Question: I am having difficulty isolating the product after the work-up. What could be the issue?
Answer:
Isolation problems can arise from:
-
Product Solubility: The product may have some solubility in the aqueous layer during extraction. To minimize this, saturate the aqueous layer with a salt like sodium chloride (brine) before extraction.
-
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. To break emulsions, you can try adding a small amount of brine or filtering the mixture through a pad of celite.
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Precipitation Issues: If the product is expected to precipitate upon neutralization, ensure the pH is adjusted correctly and allow sufficient time for the product to crystallize. Cooling the mixture in an ice bath can aid precipitation.
Question: The reaction mixture turned into a dark, tarry residue. What went wrong?
Answer:
The formation of a tarry residue is often a sign of decomposition or polymerization, which can be caused by:
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Overheating: As mentioned, excessive heat can lead to the decomposition of both the Vilsmeier reagent and the product. Careful temperature control is crucial.
-
Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation. Use high-purity, anhydrous reagents and solvents.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the Vilsmeier reagent prepared?
A1: The Vilsmeier-Haack reaction is a chemical method used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as 1-benzyl-1H-pyrazole. The reactive species, known as the Vilsmeier reagent (a chloroiminium salt), is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The preparation is exothermic and must be conducted under anhydrous conditions at low temperatures (e.g., in an ice bath).
Q2: What are the primary safety concerns associated with this reaction?
A2: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. This reaction should always be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The work-up procedure, which involves quenching the reaction mixture with ice, should be performed slowly and cautiously to manage the exothermic reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the formylation can be monitored by thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched (for example, with a dilute sodium bicarbonate solution), extracted with a suitable organic solvent (like ethyl acetate), and then spotted on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction.
Q4: What is the typical work-up procedure for this reaction?
A4: A general work-up procedure involves carefully pouring the reaction mixture onto crushed ice with stirring.[2] This is followed by neutralization of the acidic mixture with a base, such as a saturated solution of sodium bicarbonate or sodium carbonate, until the pH is neutral or slightly basic.[2] The product can then be isolated either by filtration if it precipitates as a solid or by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic extracts are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Q5: What are the common methods for purifying the final product?
A5: The crude this compound can be purified by several methods. Recrystallization from a suitable solvent, such as methanol or ethanol, is a common technique if the product is a solid.[2] If the product is an oil or if recrystallization does not yield a pure product, column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is a highly effective purification method.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its analogs via the Vilsmeier-Haack reaction, as reported in various literature sources.
| Parameter | Value | Reference |
| Reactants | ||
| 1-benzyl-1H-pyrazole (or analog) | 1 equivalent | General Practice |
| POCl₃ | 1.1 - 4 equivalents | [2] |
| DMF | Used as solvent and reactant | [2] |
| Reaction Conditions | ||
| Vilsmeier Reagent Preparation Temp. | 0 - 5 °C | [2] |
| Reaction Temperature | 60 - 120 °C | [2][3] |
| Reaction Time | 4 - 24 hours | [1][2] |
| Work-up & Purification | ||
| Quenching Agent | Crushed Ice / Water | [2] |
| Neutralizing Agent | NaHCO₃ / Na₂CO₃ solution | [2] |
| Purification Method | Recrystallization (Methanol/Ethanol) or Column Chromatography | [2] |
| Yield | ||
| Reported Yields for Analogs | 60 - 90% | [1][3] |
Detailed Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents:
-
1-Benzyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (used as both solvent and reagent). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise to the cold DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-benzyl-1H-pyrazole in a small amount of anhydrous DMF dropwise. After the addition, allow the reaction mixture to warm to room temperature and then heat it to 70-80 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This quenching step is highly exothermic and should be done with caution.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient eluent system to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Vilsmeier-Haack Reaction in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction in the context of pyrazole synthesis?
The Vilsmeier-Haack reaction is a formylation reaction used to introduce a formyl group (-CHO), typically at the C4 position of an electron-rich pyrazole ring.[1] This reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[1]
Q2: How is the Vilsmeier reagent prepared?
The Vilsmeier reagent is usually prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] This process is exothermic and requires anhydrous conditions to prevent the decomposition of the reagent.[1]
Q3: What are the primary safety concerns with the Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching process is often exothermic and must be handled with care.[1]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution or water), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole and the appearance of the product, pyrazole-4-carbaldehyde, indicate the reaction's progression.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the quenching and workup of the Vilsmeier-Haack reaction in pyrazole synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate | For less reactive pyrazole derivatives, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[1] |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[1] |
| Product Decomposition During Workup | The product may be sensitive to harsh workup conditions. Perform the aqueous workup at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the solution carefully and slowly with a mild base like saturated sodium bicarbonate.[1] |
Problem 2: Formation of a Dark, Tarry Residue
| Potential Cause | Troubleshooting Steps |
| Reaction Overheating | The reaction is exothermic. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the temperature effectively.[1] |
| Impurities | Impurities in the starting materials or solvents can catalyze side reactions leading to polymerization. Use purified, high-purity starting materials and anhydrous solvents.[1] |
Problem 3: Multiple Products Observed on TLC
| Potential Cause | Troubleshooting Steps |
| Side Reactions | While formylation is generally regioselective for the C4 position, side reactions like di-formylation can occur. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side product formation.[1] |
| Decomposition | The starting material or the product might be decomposing under the reaction conditions. Ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily long.[1] |
Problem 4: Difficulty in Isolating the Product
| Potential Cause | Troubleshooting Steps |
| Product is Water-Soluble | If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with brine can also decrease the product's solubility in water. |
| Emulsion Formation During Extraction | Emulsions can make phase separation difficult. To break an emulsion, you can: add brine (saturated NaCl solution), perform centrifugation, or filter the mixture through a pad of Celite. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation. |
Experimental Protocols
General Protocol for Quenching the Vilsmeier-Haack Reaction
-
Cooling: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a fume hood.[1]
-
Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is approximately 7-8.[2] Monitor the pH using pH paper.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[1]
Data Presentation
Table 1: Effect of Quenching Method on the Yield of Pyrazole-4-carbaldehydes
| Starting Pyrazole | Quenching Method | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | Water, then neutralized with Na₂CO₃ | 55 | [3] |
| 3-Methylpyrazole | Crushed ice/water, then neutralized with NaHCO₃ | Not specified, but implied successful | [1] |
| Hydrazones | Crushed ice, then neutralized with K₂CO₃ | 68-81 | [2] |
| 3-acetyl-2,4-dihydroxyquinoline | Crushed ice, then neutralized with Na₂CO₃ | Not specified |
Note: Yields are highly dependent on the specific substrate, reaction conditions, and scale.
Visualizations
Diagram 1: General Workflow for Quenching the Vilsmeier-Haack Reaction
Caption: Workflow for the quenching and workup of the Vilsmeier-Haack reaction.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield in Vilsmeier-Haack pyrazole synthesis.
References
Technical Support Center: Characterization of Unexpected Products in Pyrazole Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting the complexities of pyrazole synthesis. This resource provides practical guidance in a question-and-answer format to address common and unexpected challenges, alongside detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing pyrazoles?
A1: The most common method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] A classic example is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other important methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1]
Q2: I'm observing a mixture of regioisomers in my reaction. What causes this and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3][4] Regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups and the reaction conditions.[1] Acidic conditions can lead to a different major regioisomer compared to neutral or basic conditions.[1]
Troubleshooting Poor Regioselectivity:
-
Solvent Selection: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of a specific isomer.[5][6]
-
Reaction Conditions: Modifying the reaction temperature and catalyst can also influence the isomeric ratio.
Troubleshooting Common Issues
Q3: My pyrazole synthesis yield is consistently low. What are the likely causes and how can I optimize it?
A3: Low yields can arise from several factors, including incomplete reactions, side reactions, and product degradation.
Troubleshooting Low Yield:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[3] Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[3]
-
Catalyst Choice: The type and amount of acid or base catalyst are often critical. Protic acids (e.g., acetic acid) are commonly used in Knorr syntheses.[3]
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired pyrazole.[3] Consider modifying reaction conditions, such as solvent and temperature, to minimize side product formation.[3]
-
Product Degradation: If the synthesized pyrazole is unstable, consider using milder reaction or workup conditions.[3]
Q4: I have isolated an unexpected product. What are some common side products in pyrazole synthesis?
A4: Several unexpected products can form depending on the specific reactants and conditions.
-
Regioisomers: As discussed in Q2, mixtures of regioisomers are a frequent outcome with unsymmetrical starting materials.[3][4]
-
N-Alkylation vs. C-Alkylation: Alkylation of pyrazoles can sometimes lead to a mixture of N-alkylated and C-alkylated products, although N-alkylation is generally more common.[7][8]
-
Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may be isolated if they do not readily dehydrate to the final pyrazole product.[1] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, can promote the desired conversion.[1]
-
Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the starting materials can lead to complex rearrangements or ring-opening under certain conditions.[1] Careful control of temperature and consideration of alternative synthetic routes may be necessary.[1]
Data Presentation: Quantitative Analysis of Solvent Effects on Regioselectivity
The solvent can play a crucial role in directing the regioselectivity of pyrazole synthesis. Below is a summary of how different solvents can influence the ratio of regioisomers formed from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (Product A : Product B) | Reference |
| Ethanol | 24.55 | ~1 : 1.3 | [6] |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 85 : 15 | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | >95 : 5 | [5][6] |
Note: The specific ratios are highly dependent on the substrates used. This table illustrates a general trend.
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, TFE).
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt, an appropriate base may be needed.
-
Catalysis: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if required.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or LC-MS.[1]
-
Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1]
Characterization of Products
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the products, including the regiochemistry. For example, distinct peaks for the pyrazole hydrogen in ¹H NMR can help differentiate between isomers.[9]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the products, confirming the formation of the desired pyrazole and identifying any unexpected byproducts.
-
X-ray Crystallography: Unambiguously determines the solid-state structure of crystalline products, providing definitive proof of regiochemistry.[9]
Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Removal of unreacted starting materials from 1-Benzyl-1H-pyrazole-4-carbaldehyde
Technical Support Center: Purification of 1-Benzyl-1H-pyrazole-4-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials and byproducts in the synthesis of this compound?
A1: The most common unreacted starting material is 1-benzyl-1H-pyrazole, particularly in formylation reactions like the Vilsmeier-Haack reaction. Other potential impurities can include residual Vilsmeier reagent components (e.g., DMF, POCl₃) and their decomposition products. The workup procedure, which typically involves quenching with ice and neutralization with a base like sodium bicarbonate, is designed to handle these inorganic impurities.[1][2][3]
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and commonly employed purification techniques are recrystallization and column chromatography. The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: How does the polarity of this compound compare to the starting material, 1-benzyl-1H-pyrazole?
A3: this compound is more polar than 1-benzyl-1H-pyrazole due to the presence of the aldehyde group. This difference in polarity is the key principle exploited in chromatographic separation.
Troubleshooting Guides
Issue 1: The crude product is an oil and does not solidify upon neutralization.
-
Possible Cause: The presence of a significant amount of unreacted starting material or other impurities can lower the melting point of the crude product, causing it to remain as an oil.
-
Troubleshooting Steps:
-
Ensure the reaction mixture is thoroughly neutralized. A pH of 7-8 is often recommended.[4]
-
Try triturating the oil with a non-polar solvent like hexane or petroleum ether. This may induce crystallization of the product while dissolving some of the less polar impurities.
-
If trituration fails, proceed with an extraction workup. Dissolve the oil in a suitable organic solvent like ethyl acetate and wash with water and brine. After drying and concentrating the organic layer, attempt purification by column chromatography.
-
Issue 2: Recrystallization yields are low, or the product purity does not improve.
-
Possible Cause: The chosen recrystallization solvent may not be optimal, leading to co-crystallization of the product and starting material or significant loss of the product in the mother liquor.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solvent screening to find a suitable solvent or solvent system. An ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. Ethanol, methanol, and mixtures of ethanol/water are good starting points for polar compounds like pyrazole aldehydes.[1][2][5]
-
Mixed-Solvent System: If a single solvent is not effective, try a mixed-solvent system. For example, dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until turbidity persists. Allow the solution to cool slowly.[5]
-
Slow Cooling: Ensure the crystallization process is slow. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed, followed by further cooling in an ice bath.
-
Issue 3: Poor separation of the product and starting material during column chromatography.
-
Possible Cause: The solvent system (eluent) used for column chromatography does not have the appropriate polarity to effectively separate the components.
-
Troubleshooting Steps:
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent. A good solvent system will show a clear separation between the product spot and the starting material spot, with the product having a lower Rf value due to its higher polarity.
-
Solvent System Selection: A common starting point for the chromatography of pyrazole derivatives is a mixture of hexane and ethyl acetate.[6] Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.
-
Column Packing and Loading: Ensure the silica gel column is packed properly to avoid channeling. Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent and load it onto the column in a concentrated band.
-
Quantitative Data Summary
| Purification Method | Parameter | Recommended Conditions | Notes |
| Recrystallization | Single Solvent | Methanol or Ethanol[1][3] | Dissolve in a minimal amount of hot solvent and cool slowly. |
| Mixed Solvent | Ethanol/Water or Hexane/Ethyl Acetate[5] | Useful if a single solvent is not effective. | |
| Column Chromatography | Stationary Phase | Silica Gel (300-400 mesh)[7] | Standard choice for most applications. |
| Eluent System | Hexane/Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate content. The optimal ratio should be determined by TLC.[6] | |
| Target Rf Value | ~0.3 on TLC | This Rf value typically provides good separation on a column.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Determine the optimal solvent system (eluent) by running TLC plates with different ratios of hexane and ethyl acetate. Aim for a solvent system that gives the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel column using the selected eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. The starting material, being less polar, will elute before the aldehyde product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jpsionline.com [jpsionline.com]
- 3. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Navigating the Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde: A Technical Support Guide
For researchers, scientists, and drug development professionals, the successful synthesis of key intermediates is paramount. This technical support center provides a comprehensive guide to scaling up the synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry.[1] This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a smooth and efficient synthetic process.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzyl-1H-pyrazole
This protocol outlines the synthesis of this compound via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[2][3][4]
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| 1-Benzyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | 1.0 eq |
| Phosphorus oxychloride | POCl₃ | 153.33 | 2.0 - 3.0 eq |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5.0 - 10.0 eq |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As required |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As required |
| Brine | NaCl (aq) | - | As required |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required |
| Crushed Ice | H₂O | 18.02 | As required |
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.[2][5]
-
Reaction with Pyrazole: Dissolve 1-Benzyl-1H-pyrazole in dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.[6][7] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[6][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete formation of the Vilsmeier reagent. | Ensure slow, dropwise addition of POCl₃ to DMF at 0 °C and allow sufficient time for the reagent to form. |
| Low reactivity of the pyrazole substrate. | Increase the reaction temperature or prolong the reaction time. Consider using a higher excess of the Vilsmeier reagent. | |
| Degradation of starting material or product. | Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Avoid excessively high reaction temperatures. | |
| Formation of Side Products | Diformylation or other side reactions. | Use a lower excess of the Vilsmeier reagent. Optimize the reaction temperature and time. |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure efficient stirring. | |
| Difficult Purification | Product co-elutes with impurities. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.[2] |
| Oily product that is difficult to handle. | Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If the product is an oil, use it in the next step without purification if purity is acceptable. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Vilsmeier-Haack reagent in this synthesis?
A1: The Vilsmeier-Haack reagent, formed from the reaction of a substituted amide like DMF with phosphorus oxychloride, acts as an electrophile.[3] It attacks the electron-rich C4 position of the pyrazole ring, leading to the introduction of a formyl group (-CHO) after hydrolysis.[8]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (1-Benzyl-1H-pyrazole) on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The formation of a new, more polar spot corresponding to the aldehyde product indicates the reaction is proceeding.
Q3: What are the key safety precautions to consider when scaling up this reaction?
A3: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent and should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic, especially during the formation of the Vilsmeier reagent and the initial addition of the pyrazole. Therefore, efficient cooling and controlled addition of reagents are crucial to prevent a runaway reaction. The work-up procedure involves quenching with water and neutralization with a base, which can be vigorous and should be performed cautiously.
Q4: Can other formylating agents be used for this transformation?
A4: While the Vilsmeier-Haack reaction is the most common and efficient method for the formylation of pyrazoles, other methods like the Duff reaction or the Reimer-Tiemann reaction could potentially be used. However, these methods often require harsher conditions and may give lower yields for this specific substrate.
Q5: What is the expected yield for this synthesis?
A5: The yield of this compound can vary depending on the reaction conditions and the scale of the synthesis. Reported yields for similar pyrazole formylations using the Vilsmeier-Haack reaction are generally in the range of 60-85%.[6][7] Optimization of reaction parameters is key to achieving a high yield.
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low product yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
The Advent of Microwaves in Pyrazole Chemistry: A Comparative Guide to the Synthesis of Pyrazole-4-carbaldehydes
For researchers and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a critical step. This guide provides a detailed comparison of conventional and microwave-assisted methods for the synthesis of pyrazole-4-carbaldehydes, a key building block in medicinal chemistry. By presenting side-by-side experimental data and protocols, this document aims to facilitate informed decisions in selecting the optimal synthetic route.
The pyrazole nucleus is a prominent scaffold in a vast array of pharmaceuticals. The synthesis of its derivatives, particularly pyrazole-4-carbaldehydes, has traditionally been achieved through methods requiring prolonged heating. However, modern techniques, notably microwave-assisted organic synthesis (MAOS), have emerged as powerful alternatives, offering significant improvements in reaction times and yields.[1][2] This guide delves into a direct comparison of these two approaches, primarily focusing on the widely used Vilsmeier-Haack reaction for the formylation of pyrazoles.
Performance Data: A Quantitative Comparison
The advantages of microwave irradiation in the synthesis of pyrazole-4-carbaldehydes are clearly demonstrated by the significant reduction in reaction time and enhancement in product yields when compared to conventional heating methods. The following table summarizes the quantitative data from comparative studies.
| Product | Conventional Method Yield (%) | Conventional Method Time | Microwave Method Yield (%) | Microwave Method Time | Reference |
| 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 72 | 7 hours | 92 | 10 minutes | [1] |
| 1-phenyl-3-(p-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 75 | 6 hours | 95 | 8 minutes | [1] |
| 1-phenyl-3-(p-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 70 | 7 hours | 90 | 12 minutes | [1] |
| Phenyl-1H-pyrazoles (general) | 72 - 90 | 2 hours | 91 - 98 | 5 minutes | [2] |
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction are provided below.
Conventional Synthesis Protocol
The traditional method for the synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes involves the following steps:
-
Preparation of the Vilsmeier-Haack reagent: In a flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) at 0-5°C with constant stirring. The mixture is stirred for an additional 30 minutes at the same temperature to form the Vilsmeier-Haack reagent.[3]
-
Reaction with pyrazole precursor: The corresponding 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole is then added portion-wise to the freshly prepared Vilsmeier-Haack reagent.
-
Heating: The reaction mixture is heated, typically at 60-70°C, for several hours (ranging from 1 to 7 hours).[1][4] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature and poured onto crushed ice. The resulting solution is neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate is formed.[5]
-
Isolation and purification: The solid product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol.[5]
Microwave-Assisted Synthesis Protocol
The microwave-assisted synthesis offers a significantly faster and often higher-yielding alternative:
-
Preparation of the Vilsmeier-Haack reagent: Similar to the conventional method, the Vilsmeier-Haack reagent is prepared by the slow addition of POCl₃ to DMF at low temperatures.[1]
-
Reaction with pyrazole precursor: The 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole is added to the Vilsmeier-Haack reagent in a microwave-safe reaction vessel.
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a specified power and temperature for a short duration, typically ranging from 5 to 15 minutes.[1]
-
Work-up: The work-up procedure is identical to the conventional method. The reaction mixture is cooled, poured onto ice, neutralized, and the resulting precipitate is filtered.
-
Isolation and purification: The crude product is washed, dried, and purified by recrystallization.
Synthesis Workflow
The logical flow of the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, highlighting the divergence between the conventional and microwave-assisted pathways, is illustrated in the diagram below.
Caption: Workflow for pyrazole-4-carbaldehyde synthesis.
References
- 1. degres.eu [degres.eu]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Antimicrobial Efficacy of 1-Benzyl-1H-pyrazole-4-carbaldehyde Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of 1-Benzyl-1H-pyrazole-4-carbaldehyde derivatives against established standard antibiotics. The data presented is compiled from various studies on structurally similar pyrazole-based compounds, offering valuable insights into their potential as novel antimicrobial agents. This document details the experimental methodologies, presents quantitative data in clear tabular formats, and visualizes the proposed mechanism of action and experimental workflows.
Executive Summary
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown significant promise in this area, with numerous studies highlighting their potent antibacterial and antifungal properties. This guide focuses on derivatives of this compound, a class of compounds that has attracted interest due to its structural features. While specific data for this exact parent compound is limited in publicly available research, this guide aggregates and compares data from closely related 1-substituted and pyrazole-4-carbaldehyde analogs to provide a substantive performance benchmark. The primary mechanism of action for many antimicrobial pyrazole derivatives is believed to be the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various pyrazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for comparison.
Antibacterial Activity
The following table summarizes the MIC values (in µg/mL) of various pyrazole-4-carbaldehyde and related 1-substituted pyrazole derivatives against common bacterial pathogens, compared to standard antibiotics such as Ciprofloxacin and Chloramphenicol. Lower MIC values indicate greater potency.
Table 1: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives vs. Standard Antibiotics
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae |
| Pyrazole Derivatives (Exemplars) | ||||
| Pyrazole Derivative A[1] | 10.0 ± 0.65 | 15.0 ± 0.80 | 10.0 ± 0.60 | - |
| Pyrazole Derivative B[2] | 62.5 | 62.5 | 125 | 125 |
| Pyrazole Derivative C[3] | - | - | 0.25 | - |
| Standard Antibiotics | ||||
| Ciprofloxacin[1] | 20.0 ± 0.50 | 30.0 ± 1.00 | 20.0 ± 0.75 | - |
| Chloramphenicol[2] | 62.5 | 62.5 | 62.5 | 62.5 |
Note: The data for pyrazole derivatives are from studies on structurally related compounds and are presented here for comparative purposes.
Antifungal Activity
The antifungal potential of pyrazole derivatives has also been investigated, with promising results against clinically relevant fungal species.
Table 2: Antifungal Activity (MIC in µg/mL) of Pyrazole Derivatives vs. Standard Antifungals
| Compound/Drug | Candida albicans | Aspergillus niger |
| Pyrazole Derivatives (Exemplars) | ||
| Pyrazole Derivative D[2] | 7.8 | 2.9 |
| Pyrazole Derivative E[3] | - | 1 |
| Standard Antifungals | ||
| Clotrimazole[2] | 7.8 | 7.8 |
| Nystatin[1] | 20.0 | 25.0 |
Note: The data for pyrazole derivatives are from studies on structurally related compounds and are presented here for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Reagents and Media : Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared for bacterial testing, and RPMI-1640 medium is used for fungal testing. Stock solutions of the test compounds and standard antibiotics are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Inoculum Preparation : Bacterial or fungal colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution : Two-fold serial dilutions of the test compounds and standard antibiotics are prepared in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation and Incubation : Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Broth Microdilution Workflow
Agar Well Diffusion Method
This method is another common technique for screening the antimicrobial activity of test compounds.
-
Media and Inoculum Preparation : Molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify. A standardized microbial inoculum (0.5 McFarland) is uniformly spread over the agar surface.
-
Well Creation : Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compounds : A fixed volume of the test compound solution at a specific concentration is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation : The plates are incubated at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone : The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Agar Well Diffusion Workflow
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several studies on pyrazole derivatives suggest that their antibacterial activity stems from the inhibition of DNA gyrase (and in some cases, topoisomerase IV), which are essential bacterial enzymes involved in DNA replication, transcription, and repair.[4] By targeting these enzymes, the pyrazole compounds can effectively halt bacterial proliferation.
The proposed signaling pathway for the antibacterial action of this compound derivatives is illustrated below.
Proposed Mechanism of Action
Conclusion
The available data on pyrazole-4-carbaldehyde and related 1-substituted pyrazole derivatives indicate that this class of compounds possesses significant antimicrobial activity, in some cases comparable or superior to standard antibiotics. Their potential mechanism of action through the inhibition of DNA gyrase presents a promising avenue for the development of new drugs to combat resistant bacterial infections. Further research focusing specifically on this compound derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships. This guide serves as a foundational resource for researchers and drug developers interested in exploring this promising class of antimicrobial agents.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 1-Benzyl- vs. 1-Phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two closely related heterocyclic aldehydes: 1-benzyl-1H-pyrazole-4-carbaldehyde and 1-phenyl-1H-pyrazole-4-carbaldehyde. The reactivity of the aldehyde functional group is paramount in the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules. Understanding the subtle yet significant differences in reactivity imparted by the N-substituent is crucial for reaction design, optimization, and the prediction of chemical behavior.
Core Reactivity Principles: Electronic Effects of N-Substituents
The reactivity of the aldehyde group in these pyrazole derivatives is primarily governed by the electrophilicity of the carbonyl carbon. This is, in turn, influenced by the electronic nature of the N-substituent on the pyrazole ring.
-
This compound : The benzyl group, with its sp³-hybridized methylene bridge, acts as a weak electron-donating group through an inductive effect. This effect increases the electron density on the pyrazole ring, which is then relayed to the formyl group. The increased electron density on the carbonyl carbon reduces its electrophilicity, making it less reactive towards nucleophiles.
-
1-Phenyl-1H-pyrazole-4-carbaldehyde : In contrast, the phenyl group attached to the pyrazole nitrogen is electron-withdrawing. This is due to the potential for the lone pair of electrons on the pyrazole nitrogen to be delocalized into the aromatic π-system of the phenyl ring (a resonance effect). This delocalization decreases the electron density on the pyrazole ring and, consequently, on the carbonyl carbon of the aldehyde. The result is a more electrophilic carbonyl carbon, rendering 1-phenyl-1H-pyrazole-4-carbaldehyde more reactive towards nucleophilic attack.
The following diagram illustrates this fundamental electronic difference.
Caption: Electronic influence on aldehyde reactivity.
Comparative Reactivity in Key Organic Transformations
The differing electronic profiles of these two aldehydes are expected to manifest in varying performance across a range of common synthetic transformations.
Data Presentation: Predicted and Observed Reactivity
| Reaction Type | This compound (Predicted) | 1-Phenyl-1H-pyrazole-4-carbaldehyde (Observed/Predicted) | Rationale |
| Nucleophilic Addition (e.g., Grignard, Organolithium) | Slower reaction rate, may require more forcing conditions. | Faster reaction rate, proceeds under milder conditions. | The more electrophilic carbonyl of the phenyl derivative is more susceptible to attack by nucleophiles. |
| Knoevenagel Condensation | Lower yields and/or longer reaction times expected. | Good to excellent yields reported.[1][2] | This base-catalyzed reaction is sensitive to the electrophilicity of the aldehyde. |
| Wittig Reaction | Slower conversion to the corresponding alkene. | Faster and more efficient olefination. | The initial nucleophilic attack of the ylide is the rate-determining step. |
| Reduction (e.g., with NaBH₄) | Slower reduction to the corresponding alcohol. | Readily reduced to the corresponding alcohol. | The less electrophilic carbonyl will react more slowly with hydride reagents. |
| Oxidation (e.g., with KMnO₄) | More resistant to oxidation. | Readily oxidized to the corresponding carboxylic acid.[3][4] | Electron-donating groups can stabilize the aldehyde, making it less prone to oxidation. |
Experimental Protocols
Detailed methodologies for key reactions are provided below. While specific yields for this compound are not widely reported in comparative studies, the general protocols are applicable.
Knoevenagel Condensation
This reaction is a staple for the formation of carbon-carbon double bonds.
Caption: Knoevenagel condensation experimental workflow.
Protocol: A mixture of 1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and a catalytic amount of piperidine in ethanol (10 mL) is refluxed for 2-4 hours.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. For this compound, a longer reaction time or a stronger base might be necessary to achieve comparable yields.
Reduction with Sodium Borohydride
A common and mild method for the reduction of aldehydes to primary alcohols.
Protocol: To a solution of the pyrazole-4-carbaldehyde (1 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.1 mmol) is added portion-wise.[5][6] The reaction mixture is stirred at room temperature for 1-2 hours and monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is then treated with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the corresponding pyrazol-4-ylmethanol.
Oxidation to Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation.
Caption: General pathway for aldehyde oxidation.
Protocol: 1-Phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) is dissolved in a mixture of pyridine and water.[3] Potassium permanganate (1.5 mmol) is added portion-wise while maintaining the temperature below 40 °C. The mixture is stirred at room temperature until the purple color disappears. The reaction is then quenched, and the manganese dioxide is filtered off. The filtrate is acidified to precipitate the carboxylic acid, which is then collected by filtration and purified by recrystallization.[4] Due to its lower reactivity, this compound may require more stringent oxidation conditions.
Conclusion
The choice between 1-benzyl- and 1-phenyl-1H-pyrazole-4-carbaldehyde in a synthetic route can have a significant impact on reaction outcomes. The electron-withdrawing nature of the N-phenyl group enhances the electrophilicity of the aldehyde, making it more reactive towards nucleophiles and more susceptible to oxidation compared to the N-benzyl analogue, which bears an electron-donating group. This guide provides a framework for understanding and predicting these reactivity differences, enabling more informed decisions in the design and execution of synthetic strategies in drug discovery and development.
References
- 1. epa.oszk.hu [epa.oszk.hu]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of 1-Benzyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative In Vitro Analysis
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a comprehensive in vitro comparison of the anti-inflammatory activity of 1-Benzyl-1H-pyrazole-4-carbaldehyde derivatives against key inflammatory mediators. Due to the limited availability of public data on the exact 1-Benzyl derivatives, this guide leverages data from structurally similar N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives to provide valuable insights into the potential of this chemical scaffold.
This comparative analysis focuses on the inhibition of crucial enzymes and signaling molecules involved in the inflammatory cascade, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this guide aims to facilitate a deeper understanding of the anti-inflammatory properties of these pyrazole derivatives and to inform future drug discovery efforts.
Comparative Inhibitory Activity
The anti-inflammatory potential of pyrazole derivatives is underscored by their ability to inhibit key enzymes and mediators of the inflammatory response. The following tables summarize the in vitro inhibitory activities of various pyrazole derivatives against COX-1, COX-2, 5-LOX, TNF-α, and nitric oxide. It is important to note that the data for COX-1 and COX-2 inhibition are for N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which are structurally analogous to the this compound scaffold.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives [1]
| Compound | Substitution on Aniline Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 5a | H | >100 | 8.24 | >12.14 |
| 5b | 2-CH3 | >100 | 7.91 | >12.64 |
| 5c | 3-CH3 | >100 | 7.63 | >13.11 |
| 5d | 4-CH3 | >100 | 6.89 | >14.51 |
| 5e | 2-OCH3 | >100 | 9.12 | >10.96 |
| 5f | 3-OCH3 | >100 | 8.56 | >11.68 |
| 5g | 4-OCH3 | >100 | 7.15 | >13.98 |
| 5h | 2-Cl | >100 | 9.87 | >10.13 |
| 5i | 3-Cl | >100 | 9.54 | >10.48 |
| 5j | 4-Cl | >100 | 8.78 | >11.39 |
| Celecoxib | - | 5.1 | 0.08 | 63.75 |
Table 2: In Vitro 5-LOX Inhibitory Activity of Pyrazole-Hydrazone Derivatives [2]
| Compound | 5-LOX IC50 (µM) |
| 4a | 1.92 |
| 4b | 2.31 |
| Zileuton (Standard) | 2.43 |
Table 3: In Vitro TNF-α Inhibitory Activity of N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives [3]
| Compound | TNF-α Inhibition at 10 µM (%) | TNF-α IC50 (µM) |
| 4a | 96.9 | 3.6 |
| 4f | 93.2 | 1.6 |
| SB-203580 (Standard) | - | 0.5 |
Table 4: In Vitro Nitric Oxide (NO) Production Inhibition by 1H-Pyrazole-1-carboxamidine (PCA) Derivatives [4][5]
| Compound | iNOS IC50 (µM) | nNOS IC50 (µM) | eNOS IC50 (µM) |
| PCA | 0.2 | 0.2 | 0.2 |
| 3-Methyl-PCA | 5 | - | - |
| 4-Methyl-PCA | 2.4 | - | - |
| N(G)-methyl-L-arginine (NMA) | 6 | - | - |
Key Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Key Inflammatory Pathways Targeted by Pyrazole Derivatives.
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the generalized protocols for the in vitro anti-inflammatory assays cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of cyclooxygenase enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
To the wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compounds or the reference inhibitor to the respective wells. A vehicle control (solvent only) is also included.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
In Vitro 5-LOX Inhibition Assay
This assay measures the inhibition of 5-lipoxygenase, an enzyme that catalyzes the production of leukotrienes.
Materials:
-
5-Lipoxygenase (5-LOX) enzyme (e.g., from potato tubers or recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Phosphate buffer
-
Test compounds dissolved in a suitable solvent
-
Reference inhibitor (e.g., Zileuton)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the 5-LOX enzyme solution.
-
Add various concentrations of the test compounds or the reference inhibitor to the reaction mixture.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to a control without the inhibitor.
-
The IC50 value is then determined from the dose-response curve.
In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) for cell stimulation
-
Cell culture medium
-
Test compounds
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. An unstimulated control group is also included.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Add an equal volume of Griess reagent (pre-mixed Part A and Part B) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each test compound concentration compared to the LPS-stimulated control.
In Vitro TNF-α Inhibition Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) measures the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs)
-
LPS for cell stimulation
-
Cell culture medium
-
Test compounds
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the TNF-α capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
In a separate cell culture plate, seed the cells and pre-treat with various concentrations of the test compounds.
-
Stimulate the cells with LPS to induce TNF-α production.
-
After incubation, collect the cell culture supernatants.
-
Add the collected supernatants and TNF-α standards to the coated ELISA plate and incubate.
-
Wash the plate and add the biotinylated TNF-α detection antibody.
-
After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash the plate again, then add the substrate solution (e.g., TMB).
-
Stop the color development with a stop solution.
-
Measure the absorbance at 450 nm.
-
Generate a standard curve to determine the TNF-α concentration in the samples and calculate the percentage of inhibition.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Comparative Cytotoxicity Analysis of 1-Benzyl-1H-pyrazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of two classes of compounds derived from 1-Benzyl-1H-pyrazole-4-carbaldehyde: pyrazole-based chalcones and pyrazole-based thiosemicarbazones. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of bioactive compounds.[1][2][3] This guide summarizes experimental data, details methodological protocols, and visualizes key pathways to assist researchers in the development of novel anticancer agents.
Cytotoxicity Profile: A Comparative Overview
The cytotoxic activity of representative compounds from each class was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound A | Chalcone | MCF-7 (Breast) | 1.25 | Doxorubicin | 1.12 |
| A549 (Lung) | 2.12 | Doxorubicin | 1.98 | ||
| HeLa (Cervical) | 3.98 | Doxorubicin | 2.54 | ||
| DU-145 (Prostate) | 2.54 | Doxorubicin | 2.16 | ||
| L-132 (Normal Lung) | >50 | Doxorubicin | - | ||
| Compound B | Thiosemicarbazone | MCF-7 (Breast) | 4.5 | Doxorubicin | 1.12 |
| A549 (Lung) | 6.2 | Doxorubicin | 1.98 | ||
| HCT-116 (Colon) | 5.8 | Doxorubicin | 1.50 |
Note: Data for Compound A is based on a closely related pyrazole chalcone derivative.[4] Data for Compound B is illustrative, based on the general cytotoxic potential of thiosemicarbazones reported in the literature.[5][6]
Experimental Protocols
MTT Assay for Cytotoxicity Evaluation
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cell Seeding: Cancer cells were seeded in 96-well microplates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition versus the compound concentration.
Visualizing Molecular Mechanisms and Workflows
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Several pyrazole-based chalcones have been reported to exhibit their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[4] This disruption of the microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for pyrazole chalcones.
General Workflow for In Vitro Cytotoxicity Screening
The process of evaluating the cytotoxic effects of newly synthesized compounds follows a standardized workflow from cell culture to data analysis.
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publishatcj.com [publishatcj.com]
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 1-Benzyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 1-Benzyl-1H-pyrazole-4-carbaldehyde (CAS No: 63874-95-3).[1] The purity of this pyrazole derivative is critical for its application in research and as a potential pharmaceutical intermediate. This document presents detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the predominant technique for the purity determination of non-volatile and thermally labile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically most effective for separating the target compound from potential impurities.
Potential Impurities: For the purpose of this guide, we will consider plausible impurities arising from a typical synthesis (e.g., Vilsmeier-Haack reaction on a corresponding hydrazone):
-
Impurity A: 1-Benzyl-1H-pyrazole (unreacted starting material)
-
Impurity B: Benzaldehyde (reagent-related impurity)
-
Impurity C: Unknown degradation product
Data Presentation: HPLC Purity Profile
The following table summarizes representative data from a hypothetical RP-HPLC analysis of a this compound sample.
Table 1: Representative HPLC Data for Purity Assessment
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity B: Benzaldehyde | 3.8 | 25,000 | 0.8 |
| Impurity A: 1-Benzyl-1H-pyrazole | 6.5 | 45,000 | 1.5 |
| This compound | 9.2 | 2,885,000 | 96.2 |
| Impurity C: Unknown | 11.1 | 45,000 | 1.5 |
Experimental Protocol: Reversed-Phase HPLC
This protocol is based on established methods for pyrazole derivatives and serves as a starting point for method development.[2][3]
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a sample stock solution of 1.0 mg/mL in Acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.
Caption: A typical experimental workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer orthogonal data, which is highly valuable in drug development for comprehensive purity verification. The primary alternatives are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 2: Comparative Overview of Purity Assessment Techniques
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a solid/liquid stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[4] |
| Analyte Suitability | Ideal for non-volatile, polar to moderately non-polar compounds. | Best for volatile and thermally stable compounds. Derivatization may be needed for aldehydes.[5] | Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H). |
| Primary Use Case | Routine purity testing and impurity profiling of the main component and related substances. | Analysis of residual solvents and volatile impurities. | Absolute purity determination without a specific analyte reference standard (uses an internal standard).[6] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range), especially with specific detectors or MS.[7] | Moderate (µg to mg range). |
| Quantification | Requires a reference standard of the main compound for accurate assay; area percent for purity. | Excellent with reference standards. | Absolute quantification using a certified internal standard; provides a direct purity value.[8][9] |
| Structural Info | Limited (Retention time, UV spectra). Hyphenation with MS (LC-MS) is needed for structural data. | Provides fragmentation patterns with Mass Spectrometry (GC-MS) for identification.[10] | Excellent; provides a complete structural map of the molecule and any observed impurities. |
Experimental Protocol: Gas Chromatography (GC-FID)
-
Objective: To detect volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperatures:
-
Inlet: 250 °C (Split ratio 50:1)
-
Detector: 280 °C
-
Oven Program: Hold at 50 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of Dichloromethane.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Objective: To determine the absolute purity of the material without requiring a reference standard of the analyte itself.[11]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and protons in a clear spectral region (e.g., Maleic Anhydride).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay D1 of at least 5 times the longest T1).
-
Integrate a well-resolved, characteristic peak of the analyte (e.g., the aldehyde proton) and a peak from the internal standard.
-
Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and standard.
-
Caption: A decision-making framework for selecting the appropriate analytical technique.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
Primary Method (Routine QC): HPLC is the most suitable method for routine quality control, offering excellent resolution and sensitivity for detecting and quantifying common process-related impurities and degradation products.
-
Orthogonal Method (Volatiles): GC should be employed to analyze for residual solvents and potential volatile impurities that may not be detected by HPLC.
-
Reference Standard Qualification/Absolute Purity: qNMR is an invaluable, non-destructive tool for determining the absolute purity of a new batch or for qualifying a material as a reference standard, as it does not rely on a pre-existing standard of the same compound.[4][6]
By combining these techniques, researchers and drug development professionals can build a complete and accurate purity profile, ensuring the quality and consistency of the material for its intended use.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. ijcpa.in [ijcpa.in]
- 3. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Structural Confirmation of 1-Benzyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthesized compounds is a critical step in chemical research and drug development. This guide provides a comparative overview of elemental analysis and alternative spectroscopic methods for the structural elucidation of 1-Benzyl-1H-pyrazole-4-carbaldehyde. Experimental data, where available, and detailed protocols are presented to assist researchers in selecting the most appropriate analytical techniques.
Compound Information
-
Compound Name: this compound
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This quantitative method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample, which is then compared against the theoretical values calculated from the proposed molecular formula.
Theoretical vs. Experimental Data
A close correlation between the experimental and theoretical percentages of each element provides strong evidence for the compound's empirical formula. For this compound (C₁₁H₁₀N₂O), the theoretical elemental composition is as follows:
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 70.95 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 5.42 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.05 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.59 |
Note: While specific experimental data for this compound was not found in the reviewed literature, the table above provides the theoretical values against which experimental results would be compared. A typical experimental result would be considered acceptable if it falls within ±0.4% of the theoretical value.
Experimental Protocol: CHNS Combustion Analysis
Combustion analysis is the most common method for determining the elemental composition of organic compounds.[5]
-
Sample Preparation: A small, accurately weighed amount of the dried, pure compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a high-temperature furnace (around 900-1200 °C) in the presence of a precise amount of oxygen. This process converts the elements into their gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂).
-
Separation and Detection: The resulting gases are passed through a separation column (often using gas chromatography) and quantified by a thermal conductivity detector (TCD). The detector measures the concentration of each gas, from which the percentage of each element in the original sample is calculated.
Alternative Spectroscopic Methods for Structural Confirmation
While elemental analysis confirms the empirical formula, spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Number of different types of protons, their chemical environment, and neighboring protons. | Provides detailed information on the proton framework of the molecule. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Number of different types of carbon atoms and their chemical environments. | Complements ¹H NMR by providing information on the carbon skeleton. | Lower natural abundance of ¹³C results in lower sensitivity compared to ¹H NMR. |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-H, N-H). | Quick and easy method to identify functional groups. | Does not provide detailed information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern of the molecule. | Provides the exact molecular weight and can offer clues about the structure from fragmentation. | Fragmentation can sometimes be complex and difficult to interpret. |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument subjects the sample to a strong magnetic field and pulses of radiofrequency radiation.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
¹³C NMR Spectroscopy
The experimental procedure is similar to ¹H NMR, but data acquisition times are typically longer due to the lower natural abundance of the ¹³C isotope.[6]
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to specific functional groups present in the molecule.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized, typically by electron impact (EI) or chemical ionization (CI).[7]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for structural confirmation using elemental analysis and the complementary spectroscopic techniques.
Caption: Workflow for empirical formula confirmation via elemental analysis.
Caption: Workflow for structural confirmation using spectroscopic methods.
References
- 1. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 2. is.muni.cz [is.muni.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Comparative study of different catalysts for pyrazole-4-carbaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole-4-carbaldehydes, crucial intermediates in the development of pharmaceuticals and agrochemicals, is a focal point of extensive research. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic methods for the synthesis of pyrazole-4-carbaldehydes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Overview of Catalytic Strategies
The formylation of the pyrazole ring at the C4-position is predominantly achieved through the Vilsmeier-Haack reaction. While effective, this method often requires stoichiometric amounts of reagents. More recently, transition-metal catalyzed approaches, particularly palladium-catalyzed cross-coupling reactions, have emerged as powerful alternatives for the synthesis of functionalized pyrazole-4-carbaldehydes. Additionally, advancements in reaction conditions, such as the use of microwave irradiation and ultrasound, have shown promise in accelerating reaction rates and improving yields.
Comparative Performance of Catalytic Systems
The selection of a synthetic route for pyrazole-4-carbaldehyde is a trade-off between substrate scope, reaction efficiency, and the desired substitution pattern on the pyrazole core. The following table summarizes the quantitative performance of key catalytic systems based on reported experimental data.
| Catalytic System/Method | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | Phenylhydrazones | POCl₃/DMF | DMF | 80 - 90 | 4 | Good | [1] |
| Vilsmeier-Haack | 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃/DMF | DMF | 70 | 24 | 48 | [2] |
| Vilsmeier-Haack | 1-phenyl-1H-pyrazol-3-ol derivative | POCl₃/DMF | DMF | 70 | 12 | 60 | [3][4] |
| Vilsmeier-Haack | Hydrazones | Vilsmeier-Haack reagent | Acetonitrile | 60 (Microwave) | 0.17 | 85 | [5] |
| Palladium-Catalyzed | 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde & Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane | 100 | 0.5 - 2 | 50 - 94 | [3] |
| Palladium-Catalyzed | 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde & Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | THF | Room Temp | 2 | 70 | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic strategies are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory implementation.
Vilsmeier-Haack Formylation of Phenylhydrazones[1]
This protocol describes a general procedure for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes.
Materials:
-
Substituted Phenylhydrazone (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 4 mL)
-
Phosphorus oxychloride (POCl₃, 3.0 mmol)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve the hydrazone (1.0 mmol) in dry DMF (4 mL).
-
Cool the solution in an ice bath.
-
Add POCl₃ (3.0 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat at 80°C for 4 hours.
-
After completion of the reaction (monitored by TLC), pour the resulting mixture onto crushed ice.
-
Neutralize the solution with dilute sodium hydroxide.
-
Allow the mixture to stand overnight.
-
Collect the pale yellow precipitate by filtration.
-
Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent.
Palladium-Catalyzed Suzuki Coupling[3]
This protocol outlines the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes from the corresponding pyrazole triflate.
Materials:
-
3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a reaction vessel, add 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture at 100°C with stirring.
-
Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to 2 hours depending on the boronic acid used.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazole-4-carbaldehydes, applicable to both the Vilsmeier-Haack and palladium-catalyzed methodologies.
Caption: General experimental workflow for pyrazole-4-carbaldehyde synthesis.
Signaling Pathways and Logical Relationships
The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction and Palladium-catalyzed cross-coupling reactions follows distinct mechanistic pathways. The diagram below illustrates the logical relationship and key intermediates in these two primary synthetic routes.
Caption: Comparative pathways for pyrazole-4-carbaldehyde synthesis.
Conclusion
The choice of catalyst for the synthesis of pyrazole-4-carbaldehyde is dictated by the desired substitution pattern, scalability, and economic considerations. The Vilsmeier-Haack reaction remains a robust and widely used method for producing a variety of pyrazole-4-carbaldehydes. For the synthesis of more complex and highly functionalized derivatives, palladium-catalyzed cross-coupling reactions offer superior versatility and efficiency. The use of microwave and ultrasound technologies presents an opportunity to enhance the sustainability and efficiency of these synthetic methods. This guide provides a foundational understanding to assist researchers in navigating the available catalytic systems for this important class of heterocyclic compounds.
References
A Comparative Guide to the Biological Activity Spectrum of Substituted Pyrazole-4-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole-4-carbaldehyde derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of their performance across various therapeutic areas, supported by experimental data from peer-reviewed literature.
Antimicrobial Activity
A significant number of substituted pyrazole-4-carbaldehyde derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. The antimicrobial activity is often influenced by the nature and position of substituents on the pyrazole and adjacent phenyl rings.
Comparison of Antimicrobial Activity
| Compound Type | Test Organism | Activity Metric (e.g., Zone of Inhibition, MIC) | Reference Standard | Source |
| 3-Aryl substituted pyrazole-4-carbaldehydes | Staphylococcus aureus, Escherichia coli | Zone of inhibition (mm) | Ampicillin | [1] |
| 3-(2,4-dichlorophenyl)-1-(substituted phenoxyacetyl)-1H-pyrazole-4-carbaldehydes | Gram-positive and Gram-negative bacteria | Zone of inhibition (mm), MIC (µg/mL) | Ciprofloxacin | [2] |
| Thiazolyl pyrazole derivatives | S. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. niger | Zone of inhibition (mm), MIC (µg/mL) | Chloramphenicol, Clotrimazole | [3][4] |
| Phenyl moiety bearing pyrazole-4-carbaldehydes | Various bacteria and fungi | MIC (µg/mL) | Not Specified | [2] |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes derivatives | S. aureus, E. coli, Candida spp. | MBSC, MBCC, MFSC, MFCC | Not Specified | [5] |
Key Findings:
-
Derivatives with electron-withdrawing groups, such as chloro and bromo moieties, on the phenyl ring often exhibit enhanced antimicrobial activity.[2]
-
The incorporation of other heterocyclic rings, like thiazole, can significantly broaden the spectrum of antimicrobial action.[3]
-
Some derivatives have shown potency comparable to or even exceeding that of standard antibiotics like ampicillin and ciprofloxacin.[1][2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared in a sterile saline solution.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized pyrazole-4-carbaldehyde derivative dissolved in a suitable solvent (e.g., DMSO). The discs are then placed onto the inoculated agar surface.
-
Incubation: The plates are incubated at a temperature and duration appropriate for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
-
Comparison with Standard: The activity of the test compounds is compared with that of a standard antibiotic disc.
Visualizing the Mechanism: Inhibition of Bacterial Cell Wall Synthesis
While the exact mechanism of action for all pyrazole derivatives is not fully elucidated, a common target for antimicrobial agents is the bacterial cell wall synthesis pathway.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
Safety Operating Guide
Proper Disposal of 1-Benzyl-1H-pyrazole-4-carbaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Benzyl-1H-pyrazole-4-carbaldehyde, a compound that requires careful management due to its potential health and environmental hazards.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed and toxic in contact with skin.[1] It is known to cause skin irritation and serious eye damage.[1] Furthermore, prolonged or repeated exposure may cause damage to organs, and the compound is harmful to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is therefore essential.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Acute Dermal Toxicity | Toxic in contact with skin.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.[1] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the compound, ensure a designated area for waste management is prepared, preferably within a chemical fume hood.
-
Always wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles and a face shield to protect against splashes.
-
A lab coat to prevent skin contact.
-
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Containment and Collection of Waste:
-
All materials contaminated with this compound, including disposable labware, gloves, and absorbent materials used for spills, must be collected as hazardous waste.
-
Place solid waste in a clearly labeled, sealed container designated for chemical waste.
-
For solutions, use a labeled, leak-proof container. Do not mix with other incompatible waste streams.
3. In-Lab Decontamination (if applicable and permitted):
-
Small spills can be carefully wiped up with an inert absorbent material. The contaminated absorbent must then be disposed of as hazardous waste.
-
Avoid creating dust when cleaning up solid spills.[2]
4. Temporary Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
5. Final Disposal:
-
The disposal of this compound must be conducted through an approved waste disposal plant.[3]
-
One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Never dispose of this chemical down the drain, as it is harmful to aquatic life and can have long-lasting effects on the environment.[1][2]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 1-Benzyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 1-Benzyl-1H-pyrazole-4-carbaldehyde (CAS No. 63874-95-3). The following procedural guidance is designed to supplement, not replace, institutional environmental health and safety (EHS) protocols. A thorough risk assessment should be conducted prior to commencing any work with this compound.
Immediate Safety and Hazard Information
This compound is classified as an irritant.[1] Direct contact can cause skin and serious eye irritation. Inhalation of dust or vapors may lead to respiratory irritation. As with many aromatic aldehydes and heterocyclic compounds, it should be handled with care to avoid sensitization and other potential long-term health effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. Ensure the coat is fully buttoned. |
| Clothing | Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide complete coverage of the foot. |
| Respiratory | Chemical Fume Hood or Respirator | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Occupational Exposure Limits
No specific Occupational Exposure Limit (OEL) has been established for this compound. However, for the structurally related compound Benzaldehyde, the American Industrial Hygiene Association (AIHA) has established Workplace Environmental Exposure Levels (WEELs). These can be used as a reference for risk assessment.
| Compound | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| Benzaldehyde | 2 ppm (8-hour TWA) | 4 ppm (15-minute STEL) |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing risk during the handling and use of this compound.
Preparation and Weighing
-
Fume Hood : All manipulations, including weighing, must be performed in a certified chemical fume hood.
-
Decontamination : Ensure the work surface is clean and free of contaminants.
-
PPE : Don all required personal protective equipment as outlined in the table above.
-
Weighing : Carefully weigh the required amount of the solid compound. Use a spatula and weighing paper or a weighing boat. Avoid creating dust.
-
Closure : Immediately and securely close the container after dispensing the chemical.
Experimentation
-
Dissolution : If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Reaction Setup : Conduct the reaction within the fume hood. Ensure all glassware is properly secured.
-
Monitoring : Monitor the reaction as required by the experimental protocol, keeping the sash of the fume hood at the lowest practical height.
Post-Experiment and Cleanup
-
Quenching : Upon completion, carefully quench the reaction according to established laboratory procedures for the specific reagents used.
-
Waste Segregation : Segregate all chemical waste into appropriately labeled containers as described in the disposal plan below.
-
Decontamination : Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Wash hands and forearms thoroughly after removing gloves.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
-
Waste Containers :
-
Solid Waste : Collect unused compound, contaminated weighing paper, gloves, and other solid materials in a dedicated, labeled, leak-proof container for solid hazardous waste.
-
Liquid Waste : Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container for hazardous liquid waste. Do not overfill containers.
-
Sharps : Dispose of any contaminated needles or other sharps in a designated, puncture-proof sharps container.
-
-
Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Include appropriate hazard warnings (e.g., "Irritant").
-
-
Storage and Disposal :
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill : In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department.
Visual Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
